(-)-Pinoresinol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-NSMLZSOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(-)-Pinoresinol biosynthetic pathway in plants
An In-depth Technical Guide to the (-)-Pinoresinol Biosynthetic Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a lignan, a class of phenolic compounds widely distributed in the plant kingdom, formed by the dimerization of two phenylpropanoid units. Lignans play crucial roles in plant defense and are precursors to mammalian enterolignans, which have been associated with various health benefits, including cancer prevention.[1][2] this compound itself is a key intermediate in the biosynthesis of a wide array of other lignans.[2][3] The synthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route that produces a variety of essential secondary metabolites, including monolignols, the building blocks of lignin.[4][5][6] This guide provides a detailed overview of the core biosynthetic pathway leading to this compound, focusing on the key enzymatic steps, regulatory aspects, and relevant experimental methodologies.
The Biosynthetic Pathway from Phenylalanine to this compound
The formation of this compound is a multi-step process that begins with the amino acid L-phenylalanine. The pathway can be broadly divided into two major stages: the general phenylpropanoid pathway that synthesizes monolignols, and the specific lignan-forming pathway where monolignols are coupled.
2.1 General Phenylpropanoid Pathway to Coniferyl Alcohol
The initial steps involve the conversion of L-phenylalanine into coniferyl alcohol, a key monolignol precursor.[4][6][7]
-
Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine ammonia-lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[4]
-
Hydroxylation: Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to yield p-coumaric acid.[4][6]
-
CoA Ligation: 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4]
-
Further Modifications and Reduction: A series of subsequent enzymatic reactions, including hydroxylation, methylation, and two reduction steps catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , convert p-coumaroyl-CoA into coniferyl alcohol.[6]
2.2 Stereoselective Coupling to this compound
The final and defining step in this compound biosynthesis is the stereospecific oxidative coupling of two coniferyl alcohol molecules. This reaction is controlled by two key protein components:
-
Radical Generation: An oxidative enzyme, such as a laccase or peroxidase , generates coniferyl alcohol free radicals.[8]
-
Stereoselective Coupling: A Dirigent Protein (DIR) captures these radicals and directs their coupling in a highly specific regio- and stereoselective manner to produce the this compound enantiomer.[9][10] The discovery of an enantiocomplementary dirigent protein in Arabidopsis thaliana that specifically directs the synthesis of this compound was a landmark in understanding lignan biosynthesis.[9][10] In the absence of a dirigent protein, the coupling of coniferyl alcohol radicals leads to a racemic mixture of various products.
The overall biosynthetic pathway is illustrated in the diagram below.
Figure 1: The biosynthetic pathway from L-phenylalanine to this compound in plants.
Key Enzymes and Proteins
-
Phenylalanine ammonia-lyase (PAL): The gateway enzyme for the phenylpropanoid pathway, controlling the flux of carbon from primary metabolism into the synthesis of thousands of phenolic compounds.[4]
-
Cinnamate 4-hydroxylase (C4H) and 4-Coumarate-CoA ligase (4CL): These are considered key enzymes in the pathway, involved in the core reactions that form the central phenylpropanoid intermediates.[4]
-
Dirigent Proteins (DIRs): These non-catalytic proteins are essential for conferring stereo- and regioselectivity to the coupling of monolignol radicals.[11][12] They are thought to function by providing a scaffold or "dirigent site" that orients the radicals for specific bond formation, preventing the formation of undesired racemic products.[13] The expression of DIR genes is often tissue-specific and can be induced by pathogen attack, highlighting their role in plant defense.[1][13]
-
Laccases and Peroxidases: These oxidative enzymes are responsible for the one-electron oxidation of coniferyl alcohol to generate the necessary free radicals for the coupling reaction.[11]
Quantitative Data
Quantitative analysis of the this compound pathway often involves measuring the accumulation of lignans in wild-type versus genetically modified plants or under specific elicitor treatments.
| Plant/System | Genetic Modification / Condition | Lignan Measured | Change in Concentration | Reference |
| Transgenic Wheat (Triticum aestivum) | Overexpression of Forsythia intermedia Pinoresinol-lariciresinol reductase (PLR) gene | Secoisolariciresinol diglucoside (SDG) | 2.2-fold increase (117.9 ± 4.5 µg/g vs. 52.9 ± 19.8 µg/g in wild-type) | [14] |
| In vitro Synthesis | Peroxidase-mediated radical coupling of 5-bromoconiferyl alcohol | 5,5′-bromopinoresinol | 24.6% isolated crystalline yield | [15][16][17] |
| In vitro Synthesis | FeCl₃-catalyzed radical coupling of coniferyl alcohol | Pinoresinol | 24% yield | [18] |
Experimental Protocols
Detailed methodologies are crucial for studying the this compound pathway. Below are summaries of key experimental protocols derived from the literature.
5.1 Protocol for in vitro Synthesis of Pinoresinol (FeCl₃-Catalyzed)
This protocol describes the chemical synthesis of racemic pinoresinol via oxidative coupling.
-
Dissolution: Dissolve coniferyl alcohol (e.g., 2.08 g, 11.5 mmol) in acetone (15 mL) and dilute with deionized water (70 mL).
-
Catalyst Addition: Prepare a solution of iron (III) chloride hexahydrate (FeCl₃·6H₂O; e.g., 3.43 g, 12.7 mmol, 1.1 eq) in deionized water (30 mL). Add this solution to the coniferyl alcohol mixture.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Extraction: After one hour, perform a liquid-liquid extraction using ethyl acetate (5 x 70 mL).
-
Washing and Drying: Wash the combined organic phases with a saturated brine solution (350 mL), then dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the solution in vacuo to obtain the crude product mixture.
-
Purification: Purify the crude mixture via flash chromatography on a silica gel column using a hexane/ethyl acetate solvent system to isolate pinoresinol from other dimeric side products.[18]
5.2 Protocol for Peroxidase-Catalyzed Synthesis of a Pinoresinol Precursor
This method uses an enzymatic approach for the coupling reaction, which can offer higher specificity.
-
Substrate Preparation: Synthesize 5-bromoconiferyl alcohol from 5-bromovanillin. This precursor is used to simplify the product mixture, as the bromine at the C-5 position prevents other types of radical coupling.
-
Reaction Setup: Dissolve the 5-bromoconiferyl alcohol in an acetone-phosphate buffer system (e.g., pH 5.0).
-
Enzymatic Reaction: Add peroxidase to the reaction mixture, followed by the slow addition of H₂O₂ to initiate the radical coupling.
-
Product Formation: The reaction yields 5,5′-bromopinoresinol, which can be readily crystallized from the simpler product mixture.
-
Debromination: Convert the purified 5,5′-bromopinoresinol to pinoresinol via catalytic hydrogenation (e.g., using Pd/C and H₂) in a final, quantitative step.[16][19]
The workflow for chemical synthesis and purification is visualized below.
Figure 2: Experimental workflow for the chemical synthesis and purification of pinoresinol.
5.3 Gene Expression Analysis by Real-Time PCR
To quantify the expression of genes involved in the pathway (e.g., PAL, DIR, PLR):
-
RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Primer Design: Design specific primers for the target genes and a reference housekeeping gene.
-
Real-Time PCR: Perform the quantitative PCR reaction using a SYBR Green or probe-based assay.
-
Data Analysis: Analyze the resulting amplification data to determine the relative expression levels of the target genes compared to the control.[14]
5.4 Lignan Analysis by HPLC-MS
To identify and quantify pinoresinol and related lignans:
-
Extraction: Extract metabolites from ground plant tissue using a solvent such as methanol or ethanol.
-
Hydrolysis (Optional): If analyzing glycosylated lignans, an enzymatic or acidic hydrolysis step may be required to release the aglycones.
-
HPLC Separation: Separate the extracted compounds using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with formic acid).
-
MS Detection: Detect and identify the compounds using Mass Spectrometry (MS) coupled to the HPLC. Quantify the target lignans by comparing their peak areas to those of known standards.[14]
References
- 1. A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioconversion of Pinoresinol Diglucoside and Pinoresinol from Substrates in the Phenylpropanoid Pathway by Resting Cells of Phomopsis sp.XP-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Pinoresinol - Wikipedia [en.wikipedia.org]
- 10. Coniferyl alcohol - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Dirigent proteins and dirigent sites in lignifying tissues [agris.fao.org]
- 14. Enhancing lignan biosynthesis by over-expressing pinoresinol lariciresinol reductase in transgenic wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient synthesis of pinoresinol, an important lignin dimeric model compound | Great Lakes Bioenergy Research Center [glbrc.org]
- 16. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 17. Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound (Journal Article) | OSTI.GOV [osti.gov]
- 18. Synthetic Procedure of Pinoresinol [protocols.io]
- 19. frontiersin.org [frontiersin.org]
(-)-Pinoresinol physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Pinoresinol
Introduction
This compound is a lignan, a class of polyphenolic compounds found in a variety of plants.[1] As a phytoestrogen, it and its metabolites have garnered significant interest from researchers, scientists, and drug development professionals for their diverse biological activities. These activities include antioxidant, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of relevant biological pathways.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to distinguish between the specific enantiomer, this compound, the (+)-enantiomer, and the racemic mixture ((±)-Pinoresinol), as properties like melting point and optical rotation will differ.
General Properties
| Property | Value | Reference |
| IUPAC Name | 4,4′-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-phenol] | [4] |
| Molecular Formula | C₂₀H₂₂O₆ | [1][4] |
| Molecular Weight | 358.38 g/mol | [1] |
| CAS Number | 81446-29-9 | [4][5] |
Physical Properties
| Property | Value | Notes | Reference |
| Melting Point | 113.5–114.5 °C | For (±)-Pinoresinol | [6] |
| Boiling Point | 556.5 ± 50.0 °C | Predicted | [3] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [4][5] | |
| Low solubility in water (est. 104 mg/L at 25°C). | [7] | ||
| Appearance | Powder or crystals | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data is for the racemic (±)-Pinoresinol, but is representative for the core structure.
Table 2.1.1: ¹H-NMR Spectroscopic Data for Pinoresinol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference |
| 3.07 | m | 2H | β | Acetone-d₆ | [6] |
| 3.79 | dd | 2H | γ₁ | Acetone-d₆ | [6] |
| 3.83 | s | 6H | OMe | Acetone-d₆ | [6] |
| 4.19 | m | 2H | γ₂ | Acetone-d₆ | [6] |
| 4.66 | d | 2H | α | Acetone-d₆ | [6] |
| 6.78 | d | 2H | A₅ | Acetone-d₆ | [6] |
| 6.83 | dd | 2H | A₆ | Acetone-d₆ | [6] |
| 6.98 | d | 2H | A₂ | Acetone-d₆ | [6] |
Table 2.1.2: ¹³C-NMR Spectroscopic Data for Pinoresinol
| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |
| 55.16 | β | Acetone-d₆ | [6] |
| 56.14 | OMe | Acetone-d₆ | [6] |
| 72.12 | γ | Acetone-d₆ | [6] |
| 86.56 | α | Acetone-d₆ | [6] |
| 110.47 | A₂ | Acetone-d₆ | [6] |
| 115.46 | A₅ | Acetone-d₆ | [6] |
| 119.54 | A₆ | Acetone-d₆ | [6] |
| 134.08 | A₁ | Acetone-d₆ | [6] |
| 146.76 | A₄ | Acetone-d₆ | [6] |
| 148.21 | A₃ | Acetone-d₆ | [6] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 2.2.1: Mass Spectrometry Data for Pinoresinol
| Technique | Ionization Mode | Key Fragments (m/z) | Reference |
| ESI-MS | Positive | 381.13038 [M+Na]⁺ | [8] |
| LC-MS | - | Molecular ion: 381.1 [M+Na]⁺, Major daughter ion: 341.1 | [9] |
| GC-MS | - | Spectra available in public databases | [10][11] |
Experimental Protocols
Synthesis of (±)-Pinoresinol
A facile and efficient synthetic approach has been developed to produce racemic pinoresinol with high yield, avoiding the lower yields of traditional radical coupling methods.[6][12]
Protocol: Synthesis via Debromination of 5,5′-Bromopinoresinol [6][12]
-
Starting Material Synthesis: 5-bromoconiferyl alcohol is synthesized from 5-bromovanillin through a series of reactions including acetylation, a Horner-Wadsworth-Emmons reaction, and reduction with diisobutylaluminum hydride (DIBAL-H).[6]
-
Radical Coupling: The synthesized 5-bromoconiferyl alcohol undergoes radical coupling to form 5,5′-bromopinoresinol.
-
Debromination: 5,5′-Bromopinoresinol (e.g., 810 mg, 1.57 mmol) is dissolved in methanol (80 mL).
-
Catalyst Addition: Palladium on activated carbon (Pd/C, 10 wt% loading) and triethylamine (Et₃N) are added to the solution.
-
Hydrogenation: The mixture is subjected to catalytic hydrogenation to remove the bromine atoms, yielding pinoresinol.
-
Purification: The crude product is purified, for example by recrystallization, to yield pure (±)-pinoresinol. This hydro-debromination step is reported to be essentially quantitative.[12]
Isolation and Characterization from Natural Sources
Protocol: Fermentation-based Isolation from Eucommiae Cortex [8]
-
Fermentation: Methanol extract of Eucommiae Cortex is fermented using traditional Mucor species.
-
Extraction: The fermentation broth (20 mL) is mixed with methanol (1:2 ratio) and subjected to ultrasonic extraction for 60 minutes.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed by rotary evaporation and dried under reduced pressure.
-
HPLC Analysis: The resulting sample is analyzed by High-Performance Liquid Chromatography (HPLC).
-
Column: Unisil 5-120 C18 ultra (5 μm, 4.6 × 250 mm).
-
Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid (B) with a gradient elution.
-
Flow Rate: 1 mL/min.
-
Detection: 227 nm.
-
Column Temperature: 30 °C.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed by comparing its NMR and MS data with literature values.[8]
Biological Pathways and Experimental Workflows
Graphviz diagrams are provided to visualize key processes related to this compound.
Biosynthesis of Pinoresinol
The stereospecific synthesis of (+)- or this compound in plants is directed by specialized dirigent proteins.[1]
Caption: Biosynthesis of this compound from coniferyl alcohol monomers.
Anti-inflammatory Action via NF-κB Pathway
Pinoresinol exhibits anti-inflammatory properties, in part by inhibiting the NF-κB signaling pathway.[2][7]
Caption: Inhibition of the NF-κB pathway by this compound.
General Experimental Workflow
The process of studying pinoresinol from a natural source involves several key stages, from extraction to biological testing.
Caption: A typical experimental workflow for pinoresinol research.
References
- 1. Pinoresinol - Wikipedia [en.wikipedia.org]
- 2. Pinoresinol = 95.0 HPLC 487-36-5 [sigmaaldrich.com]
- 3. (+)-PINORESINOL CAS#: 487-36-5 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 81446-29-9 [chemicalbook.com]
- 6. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 7. pinoresinol, 487-36-5 [thegoodscentscompany.com]
- 8. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. spectrabase.com [spectrabase.com]
- 11. (+-)-Pinoresinol | C20H22O6 | CID 234817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction of (-)-Pinoresinol from Forsythia suspensa
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinoresinol is a furofuran lignan found in various plants, including Forsythia suspensa, that has garnered significant interest within the scientific community.[1][2] This bioactive compound exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5] Research has shown its potential to modulate key cellular signaling pathways, such as the Akt/mTOR and NF-κB pathways, making it a promising candidate for further investigation in drug development.[1][6] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Forsythia suspensa, as well as an overview of its known biological signaling pathways.
Data on Extraction of Bioactive Compounds from Forsythia suspensa
While specific comparative yields for this compound extraction methods from Forsythia suspensa are not extensively detailed in the available literature, the following table summarizes extraction yields of other major bioactive compounds from the plant. This data can provide a valuable reference for optimizing extraction conditions that may also be favorable for this compound.
| Compound | Plant Part | Extraction Method | Key Parameters | Yield | Reference |
| Phillyrin | Leaves | Chitosan-Assisted Extraction | Leaf:Chitosan 10:11.75, Solid:Liquid 1:52 g/mL, 80°C, 120 min | 1.68 ± 0.16% | [7] |
| Forsythoside A | Leaves | Chitosan-Assisted Extraction | Leaf:Chitosan 10:11.75, Solid:Liquid 1:52 g/mL, 80°C, 120 min | 3.23 ± 0.27% | [7] |
| Forsythoside A | Leaves | Ultrasonic Extraction | 50% Ethanol, Solid:Liquid 1:28 mL/g, 51°C, 25 min | 69.69 mg/g | [8] |
| Phillyrin (Forsythin) | Leaves | Ultrasonic Extraction | 50% Ethanol, Solid:Liquid 1:28 mL/g, 51°C, 25 min | 22.87 mg/g | [8] |
| Forsythoside A | Leaves | β-Cyclodextrin-Assisted | Leaf:β-CD 3.61:5, Solid:Liquid 1:36.3, 75.25°C, pH 3.94 | 11.80 ± 0.141% | [9] |
| Phillyrin | Leaves | β-Cyclodextrin-Assisted | Leaf:β-CD 3.61:5, Solid:Liquid 1:36.3, 75.25°C, pH 3.94 | 5.49 ± 0.078% | [9] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is a synthesized methodology based on common lignan extraction and purification techniques.
1. Materials and Equipment:
-
Dried and powdered Forsythia suspensa plant material (leaves or stems)
-
Methanol (MeOH), 80% aqueous
-
Ethyl acetate
-
Hexane
-
Acetonitrile
-
Silica gel for column chromatography
-
Rotary evaporator
-
Ultrasonic bath
-
Chromatography columns
-
Filter paper
-
Glassware (beakers, flasks, etc.)
2. Extraction Procedure:
-
Weigh the powdered Forsythia suspensa material.
-
Suspend the powder in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform ultrasonic extraction for 60 minutes.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue to ensure maximum yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[10]
3. Liquid-Liquid Partitioning:
-
Resuspend the concentrated extract in water and adjust the pH to 7.0.[10]
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.[10]
-
Collect the ethyl acetate fraction, which will contain the lignans.
-
Repeat the partitioning process three times to maximize the recovery of this compound.
-
Combine the ethyl acetate fractions and concentrate using a rotary evaporator.
4. Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the prepared silica gel column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound based on TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Caption: Workflow for the extraction and purification of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general method for the quantification of pinoresinol, which can be adapted and optimized for specific instrumentation.
1. Materials and Equipment:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)[11]
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or 0.2% acetic acid) is commonly used. A typical gradient could be:
-
0-8 min: 6% Acetonitrile
-
8-16 min: 6% to 12% Acetonitrile
-
16-24 min: 12% to 18% Acetonitrile
-
24-32 min: 18% to 24% Acetonitrile
-
32-40 min: 24% to 30% Acetonitrile
-
40-60 min: 30% to 36% Acetonitrile[11]
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 10-20 µL.
3. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound standard in methanol or the initial mobile phase.
-
Create a series of standard dilutions to generate a calibration curve.
-
Dissolve the extracted and purified sample in the initial mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. Quantification:
-
Inject the standards to establish a calibration curve of peak area versus concentration.
-
Inject the sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Signaling Pathways Modulated by this compound
This compound has been shown to interact with and modulate several key intracellular signaling pathways, which are critical in the regulation of cellular processes such as proliferation, inflammation, and apoptosis.
Akt/mTOR Signaling Pathway
Pinoresinol has been demonstrated to stimulate the Akt/mTOR signaling pathway, which is a crucial regulator of myogenesis, cell proliferation, and survival.[6] It is suggested that pinoresinol may bind to the IGF-1 receptor, leading to the downstream activation of Akt, mTOR, and p70S6K, while decreasing the phosphorylation of 4E-BP1, thereby promoting muscle cell differentiation and proliferation.[6]
Caption: this compound activation of the Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
This compound has been identified as a potent anti-inflammatory agent, partly through its action on the NF-κB signaling pathway.[1] It has been shown to inhibit the transcriptional activity of NF-κB induced by inflammatory stimuli like TNF-α.[13] This inhibition is thought to be a key mechanism behind its anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
These application notes provide a foundational framework for the extraction, analysis, and biological investigation of this compound from Forsythia suspensa. The detailed protocols and pathway diagrams are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this promising natural compound. Further optimization of the provided methods may be necessary depending on the specific research objectives and available instrumentation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Pinoresinol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Pinoresinol : A potential Biological warrior in edible foods | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology | MDPI [mdpi.com]
- 8. Optimization of Extraction Process of Forsythioside A, Forsythin and Rutin from Forsythia suspensa Leaves Based on Response Surface Methodology and Entropy Weight Method [agris.fao.org]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and Identification of Allelopathic Substances from Forsythia suspensa Leaves, and Their Metabolism and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of (-)-Pinoresinol from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Pinoresinol is a furofuran-type lignan found in various plants, exhibiting a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects[1]. These properties make it a compound of significant interest for pharmaceutical and nutraceutical applications. The anti-inflammatory effects of pinoresinol are attributed to its ability to act on the NF-κB signaling pathway[1][2]. Furthermore, it has been shown to promote the nuclear translocation and stabilization of Nrf2, activating downstream cytoprotective genes, and to stimulate the Akt/mTOR signaling pathway[3][4]. This document provides detailed protocols for the isolation and purification of this compound from plant materials, along with quantitative data to guide researchers in selecting appropriate methods.
Data Presentation: Quantitative Analysis of this compound Isolation
The following tables summarize quantitative data from various studies on the isolation of pinoresinol and its derivatives, offering a comparative overview of different sources and methodologies.
| Plant Source | Compound | Extraction Method | Purification Method | Yield | Purity | Reference |
| Eucommia ulmoides Oliv. (Bark) | Pinoresinol diglucoside | 30% Ethanol Eluate from Macroporous Resin | High-Speed Countercurrent Chromatography (HSCCC) | 21 mg from 200 mg crude extract | 96.7% | [5] |
| Carduus nutans (Fruit) | Pinoresinol | Not Specified | Centrifugal Partition Chromatography (CPC) | 33.7 mg from 10.0 g of fruit | 93.7% | [6] |
| Picea abies (L.) H. Karst. (Balm) | Pinoresinol | Not Specified | Preparative Thin-Layer Chromatography (TLC) | 1.2 mg (microscale) | Not Specified | [7] |
| Cinnamon (Dried) | Pinoresinol | Not Specified | Not Specified | 2.6 mg from 8 kg | Not Specified | [8][9] |
| Flaxseed Meal | Pinoresinol | Methanol/Water (80:20) followed by Acid Hydrolysis | HPLC with Diode Array Detection | Minor Component | Not Specified | [10][11] |
Note: The yields and purities are as reported in the cited literature and may vary depending on the specific experimental conditions.
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound and its glucosides from various plant sources.
Protocol 1: Isolation of Pinoresinol Diglucoside from Eucommia ulmoides Bark using HSCCC
This protocol is adapted from a study on the high-throughput isolation of lignans from Eucommia ulmoides[5].
1. Plant Material and Pre-treatment:
-
Obtain dried bark of Eucommia ulmoides Oliv.
-
Grind the bark into a coarse powder.
2. Extraction:
-
The specific initial extraction method to obtain the crude extract is not detailed in the provided abstract, but a common approach involves solvent extraction. A general procedure would be:
-
Macerate the powdered bark in an appropriate solvent (e.g., 70-80% ethanol or methanol) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
3. Preliminary Purification using Macroporous Resin:
-
Dissolve the crude extract in water.
-
Apply the solution to a D101 macroporous resin column.
-
Elute the column successively with water, 10% ethanol, 20% ethanol, and 30% ethanol[5].
-
Collect the 30% ethanol eluate, which contains the target lignan glucosides.
-
Concentrate the 30% ethanol fraction to dryness using a rotary evaporator.
-
Dissolve the residue in methanol, filter, and then evaporate the methanol to obtain a purified crude extract for HSCCC.
4. High-Speed Countercurrent Chromatography (HSCCC) Purification:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-butanol-acetic acid-water (4:1:5, v/v/v). Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases. Degas both phases by sonication for 30 minutes before use[5].
-
Sample Preparation: Dissolve approximately 200 mg of the purified crude extract in 15 mL of the upper phase of the solvent system[5].
-
HSCCC Operation:
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Set the flow rate of the mobile phase to 2.0 mL/min[5].
-
Inject the sample solution into the HSCCC system.
-
Monitor the effluent and collect fractions based on the detector response (e.g., UV absorbance).
-
-
Isolation and Analysis:
-
Combine the fractions containing pinoresinol diglucoside.
-
Evaporate the solvent to obtain the purified compound.
-
Analyze the purity and identify the compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[5].
-
Protocol 2: Isolation of this compound from Mesembryanthemum cordifolium
This protocol is based on the phytochemical investigation of Mesembryanthemum cordifolium[12].
1. Plant Material and Pre-treatment:
-
Use the entire plant of Mesembryanthemum cordifolium.
-
Dry and powder the plant material.
2. Defatting and Extraction:
-
Immerse 100 g of the plant powder in 100 mL of n-hexane for 24 hours to remove fats[12].
-
Filter the mixture and discard the n-hexane.
-
Extract the defatted plant material with 85% methanol using a Soxhlet apparatus until the extraction is complete[12].
-
Concentrate the methanolic extract under reduced pressure.
3. Liquid-Liquid Fractionation:
-
Perform sequential liquid-liquid fractionation of the concentrated extract using solvents of increasing polarity: petroleum ether, chloroform, and ethyl acetate in a separatory funnel[12].
-
Collect the different solvent fractions. Pinoresinol is expected to be in the more polar fractions like ethyl acetate.
4. Purification by Preparative Layer Chromatography (PLC):
-
Identify the fraction containing pinoresinol using analytical Thin-Layer Chromatography (TLC) or HPLC.
-
Apply the enriched fraction onto a preparative layer chromatography plate.
-
Develop the plate with a suitable solvent system (e.g., a mixture of chloroform and methanol).
-
Visualize the bands under UV light or with a staining reagent.
-
Scrape the band corresponding to pinoresinol and elute the compound from the silica gel with a suitable solvent (e.g., methanol or ethyl acetate).
-
Filter and evaporate the solvent to obtain purified pinoresinol[12].
5. Identification and Characterization:
-
Confirm the identity and purity of the isolated compound using HPLC, Fourier Transform Infrared (FTIR) spectroscopy, ¹H NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS)[12].
Visualizations
Experimental Workflow for Pinoresinol Isolation
Caption: General workflow for the isolation and purification of this compound.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Signaling Pathway of this compound's Cytoprotective Action
Caption: Activation of the Nrf2-mediated cytoprotective pathway by this compound.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isolation, characterization of lignan compound Pinoresinol in Iraqi Mesembryanthemum Cordifolium | Plant Science Today [horizonepublishing.com]
Application Notes and Protocols for the Synthesis of (-)-Pinoresinol from Coniferyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Pinoresinol, a lignan of significant interest in pharmacology and drug development, can be synthesized with high stereoselectivity from coniferyl alcohol. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound, focusing on the use of a dirigent protein from Arabidopsis thaliana (AtDIR6) to control the stereochemistry of the oxidative coupling of coniferyl alcohol. Additionally, protocols for the synthesis of racemic pinoresinol are provided for comparative purposes. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
Pinoresinol is a furofuran lignan found in various plants, exhibiting a range of biological activities. The stereochemistry of pinoresinol is crucial for its biological function, making enantioselective synthesis a key goal for researchers. The oxidative coupling of two coniferyl alcohol molecules, catalyzed by enzymes such as laccases or peroxidases, typically results in a racemic mixture of (+)- and this compound, along with other dimeric products.[1] However, in nature, dirigent proteins guide the stereoselective coupling of monolignol radicals to produce specific enantiomers.[2] Notably, the dirigent protein AtDIR6 from Arabidopsis thaliana has been identified to direct the synthesis of this compound.[2][3] This application note details the methods to achieve this specific synthesis.
Data Presentation
Table 1: Summary of Quantitative Data for Pinoresinol Synthesis
| Synthesis Method | Product | Yield (NMR) | Isolated Yield (Crystalline) | Enantiomeric Excess (ee) | Reference |
| FeCl₃-catalyzed Radical Coupling of Coniferyl Alcohol | (±)-Pinoresinol | - | 24% | Not applicable | [4] |
| Peroxidase-mediated Radical Coupling of 5-Bromoconiferyl Alcohol | 5,5'-Bromopinoresinol | 44.1% | 24.6% | Not applicable | [5] |
| Debromination of 5,5'-Bromopinoresinol | (±)-Pinoresinol | ~100% | - | Not applicable | [5] |
| Laccase + AtDIR6-mediated Synthesis | This compound | - | - | >95% | [3] |
Note: Quantitative yield data for the preparative scale synthesis of this compound using AtDIR6 is not extensively reported in the literature; however, high enantiomeric excess is consistently observed.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound using Laccase and AtDIR6 Dirigent Protein
This protocol is based on the established in vitro assay for dirigent protein activity and is adapted for preparative synthesis.[3]
1. Expression and Extraction of AtDIR6 Dirigent Protein:
-
Recombinant Expression: The AtDIR6 protein can be heterologously expressed in systems like Pichia pastoris for higher yields.[6] A detailed protocol for high-yield fed-batch fermentation of P. pastoris expressing AtDIR6 has been established.[6]
-
Purification: The expressed protein, typically with a His-tag, can be purified using nickel-nitrilotriacetic acid (Ni-NTA) agarose affinity chromatography.[6]
-
Plant-based Extraction (for analytical scale):
-
Transiently express AtDIR6 in Nicotiana benthamiana leaves.
-
Harvest leaves and rinse with ice-cold deionized water.
-
Infiltrate leaf pieces with an extraction buffer (0.1 M MES, pH 5, and 300 mM NaCl) under vacuum.
-
Recover the apoplastic wash fluid by centrifugation.
-
Concentrate the protein extract using ultrafiltration (e.g., 10-kDa cutoff).[3]
-
2. Enzymatic Reaction:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).
-
Add coniferyl alcohol to a final concentration of 1.13 mM.[3]
-
Add the purified AtDIR6 protein extract. The optimal concentration should be determined empirically.
-
Initiate the reaction by adding a laccase from Trametes versicolor (30 milliunits).[3]
-
Incubate the reaction at room temperature with gentle agitation for a defined period (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.
3. Purification of this compound:
-
Quench the reaction by adding a solvent like ethyl acetate.
-
Extract the products with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product using flash chromatography on a silica gel column. A suitable eluent system is a gradient of hexane and ethyl acetate.
-
The enantiomeric excess of the purified this compound should be determined by chiral HPLC analysis.[3]
Protocol 2: Synthesis of Racemic (±)-Pinoresinol via Ferric Chloride (FeCl₃) Catalysis
This protocol provides a straightforward chemical method for producing a racemic mixture of pinoresinol.[4]
1. Reaction Setup:
-
Dissolve coniferyl alcohol (e.g., 2.08 g, 11.5 mmol) in acetone (15 mL) in a round-bottom flask.[4]
-
Dilute the solution with deionized water (70 mL).[4]
-
In a separate beaker, prepare a solution of iron (III) chloride hexahydrate (3.43 g, 12.7 mmol, 1.1 eq) in deionized water (30 mL).[4]
-
Add the FeCl₃ solution to the coniferyl alcohol solution while stirring at room temperature.[4]
2. Reaction and Workup:
-
Stir the reaction mixture at room temperature for 1 hour.[4]
-
Transfer the mixture to a separatory funnel and extract five times with ethyl acetate (70 mL each).[4]
-
Wash the combined organic extracts with a saturated brine solution (350 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[4]
3. Purification:
-
Purify the crude residue by flash chromatography on a silica gel column using a hexane/ethyl acetate solvent system to isolate (±)-pinoresinol.[4] This method will also yield other dimeric side products such as (±)-dehydrodiconiferyl alcohol (β-5) and (±)-guaiacylglycerol-β-coniferyl ether (β-O-4).[4]
Protocol 3: High-Yield Synthesis of Racemic (±)-Pinoresinol via a 5-Bromoconiferyl Alcohol Intermediate
This two-step protocol offers a higher yield of racemic pinoresinol compared to the direct coupling of coniferyl alcohol.[5]
1. Synthesis of 5,5'-Bromopinoresinol:
-
Synthesize 5-bromoconiferyl alcohol from 5-bromovanillin as described in the literature.[5]
-
Perform a peroxidase-mediated radical coupling of 5-bromoconiferyl alcohol. This method leads to a total yield of 44.1% (by NMR) of 5,5'-bromopinoresinol, with an isolated crystalline yield of 24.6%.[5]
2. Hydro-debromination to (±)-Pinoresinol:
-
The hydro-debromination of the crystalline 5,5'-bromopinoresinol to pinoresinol is essentially quantitative.[5] This step typically involves catalytic hydrogenation.
Mandatory Visualizations
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Signaling pathway for this compound synthesis.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of pinoresinol, an important lignin dimeric model compound | Great Lakes Bioenergy Research Center [glbrc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (-)-Pinoresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of (-)-pinoresinol in various matrices, including foodstuffs, plant extracts, and biological fluids. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and analytical requirements.
Introduction to this compound Analysis
This compound is a lignan found in a variety of plants and food products. It has garnered significant interest in the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and understanding its role in human health. This document outlines validated analytical methods for its determination.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound and its glucosides:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of pinoresinol derivatives in less complex matrices like herbal extracts.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices such as food and biological samples, allowing for low detection limits.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described analytical methods for pinoresinol and its derivatives.
Table 1: HPLC-UV Method for (+)-Pinoresinol-di-O-beta-D-glucopyranoside in Eucommia Ulmoides [1]
| Parameter | Value |
| Linearity Range | 0.068 - 0.68 µg |
| Correlation Coefficient (r²) | 0.9999 |
| Coefficient of Variation (CV) | 0.50% - 0.74% (n=5) |
| Average Recovery | 99.22% (n=3) |
Table 2: RP-HPLC Method for Pinoresinol Diglucopyranoside in Qing'e Pill Extract [2]
| Parameter | Value |
| Linearity Range | 5.5 - 170 µg/mL |
| Correlation Coefficient (r) | >0.9998 |
| Intra-day Precision (RSD) | 1.3% (n=5) |
| Inter-day Precision (RSD) | 2.8% (n=5) |
| Average Recovery | 99.3% |
| Content in Pill | 0.446 ± 0.012 mg/g (n=10) |
Table 3: LC-MS/MS Method for Pinoresinol in Foods [3][4][5]
| Parameter | Solid Foods | Beverages |
| Detection Limits | 4 - 10 µ g/100g (dry weight) | 0.2 - 0.4 µg/100mL |
| Within-run CV | 6 - 21% | Not Specified |
| Between-run CV | 6 - 33% | Not Specified |
| Recovery | 73 - 123% | Not Specified |
Table 4: LC-MS/MS Method for Pinoresinol Diglucoside (PD) in Rat Plasma [6]
| Parameter | Value |
| Linearity Range | 1.00 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-batch Precision (RSD) | <8.9% |
| Inter-batch Precision (RSD) | <2.0% |
| Intra-batch Accuracy (RE) | -3.9% to 7.3% |
| Inter-batch Accuracy (RE) | -3.9% to 7.3% |
Experimental Protocols
HPLC-UV Method for (+)-Pinoresinol-di-O-beta-D-glucopyranoside in Eucommia Ulmoides[1]
This protocol is adapted for the quantification of pinoresinol diglucopyranoside from the bark of Eucommia Ulmoides.
4.1.1. Sample Preparation
-
Grind air-dried bark of E. Ulmoides into a fine powder.
-
Extract the powder continuously with methanol.
-
Evaporate the methanol extract under reduced pressure.
-
Suspend the resulting residue in water.
-
Apply the suspension to a column for chromatography.
-
Elute the column successively with water, 30%, 50%, and 90% aqueous ethanol.
-
Collect and concentrate the 30% ethanol eluate for HPLC analysis.
4.1.2. HPLC Conditions
-
Column: YWG-C18 (250 mm x 4.6 mm i.d., 10 µm)
-
Mobile Phase: 28% (v/v) Methanol in water
-
Detector: UV at 232 nm
-
Injection Volume: Not specified, inject concentrated 30% ethanol eluate.
4.1.3. Experimental Workflow Diagram
Caption: HPLC-UV workflow for pinoresinol diglucopyranoside.
LC-MS/MS Method for Pinoresinol in Foods[3][4][5]
This protocol is designed for the quantification of pinoresinol in various food matrices.
4.2.1. Sample Preparation
-
Perform alkaline methanolic extraction of the food sample.
-
Follow with enzymatic hydrolysis using Helix pomatia β-glucuronidase/sulfatase to release aglycones.
-
Conduct an ether extraction of the hydrolyzed sample.
-
Analyze and quantify the extract against deuterated internal standards (e.g., secoisolariciresinol-d8 and matairesinol-d6).
4.2.2. LC-MS/MS Conditions
-
Chromatography: Liquid Chromatography (specific column and mobile phase details may need optimization based on the food matrix).
-
Mass Spectrometry: Tandem mass spectrometer (MS/MS) for high selectivity and sensitivity.
4.2.3. Experimental Workflow Diagram
Caption: LC-MS/MS workflow for pinoresinol in food samples.
LC-MS/MS Method for Pinoresinol Diglucoside in Rat Plasma[6]
This protocol is suitable for pharmacokinetic studies of pinoresinol diglucoside.
4.3.1. Sample Preparation
-
Precipitate proteins in the rat plasma sample with acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant for LC-MS/MS analysis.
4.3.2. LC-MS/MS Conditions
-
Column: ZORBAX SB C18 (4.6mm × 150 mm, 5 µm)
-
Mobile Phase: 10mM ammonium acetate-methanol-acetic acid (50:50:0.15, v/v/v)
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Selected Reaction Monitoring (SRM) mode
4.3.3. Experimental Workflow Diagram
Caption: LC-MS/MS workflow for pinoresinol diglucoside in plasma.
Signaling Pathways and Logical Relationships
While the provided information focuses on analytical methods, it's important to understand the context of pinoresinol's origin. The following diagram illustrates a simplified biosynthetic pathway leading to lignans like pinoresinol in plants.
Caption: Simplified biosynthetic pathway of pinoresinol.
Conclusion
The analytical methods presented provide robust and reliable approaches for the quantification of this compound and its derivatives in a range of sample types. The choice of method will depend on the specific research question, the complexity of the sample matrix, and the required sensitivity. The detailed protocols and performance data herein should serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC Determination of Pinoresinol Diglucopyranoside in Qing'e Pill Extract [jcps.bjmu.edu.cn]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of a LC-MS/MS method for determination of pinoresinol diglucoside in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (-)-Pinoresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinoresinol is a lignan found in various plants and has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is suitable for the quantitative determination of pinoresinol in plant extracts and other relevant samples. While the described methods have been applied to pinoresinol in general or its enantiomer, (+)-pinoresinol, they are readily adaptable for the analysis of this compound due to their identical behavior on achiral chromatographic columns.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Pinoresinol, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is used for the detection and quantification of pinoresinol by measuring its absorbance at a specific wavelength.
Experimental
Equipment and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard (≥95.0% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or acetic acid (optional, for mobile phase modification)
Chromatographic Conditions
A summary of typical chromatographic conditions for the analysis of pinoresinol is presented in the table below. These conditions can be optimized for specific applications and instrumentation.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 4.6 mm, 3.5 µm or Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | Methanol:Water (e.g., 28:72, v/v)[1] | A: Water with 0.1% Phosphoric AcidB: AcetonitrileGradient: e.g., 6-36% B over 60 min[2] |
| Flow Rate | 1.0 mL/min | 0.7 - 1.5 mL/min[3][4] |
| Column Temperature | 30 °C | 25 - 40 °C[3][4][5] |
| Detection | UV at 232 nm[1] or 227 nm[2] | DAD at 280 nm, 320 nm, and 360 nm for simultaneous analysis of other phenolics[3] or MS detection[5][6][7][8] |
| Injection Volume | 10 - 20 µL | 10 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh about 1 g of the powdered plant material and place it in a flask. Add a suitable volume of methanol (e.g., 20 mL) and extract using ultrasonication for 30-60 minutes.[1] Alternatively, use Soxhlet extraction for exhaustive extraction.
-
Filtration and Concentration: Filter the extract through a 0.45 µm syringe filter. If necessary, evaporate the solvent under reduced pressure and redissolve the residue in a known volume of the mobile phase.
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters are summarized in the table below, based on literature values for pinoresinol and related compounds.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.04 - 10 µg/mL (Varies significantly with the detector used, with MS being more sensitive)[9][10] |
| Limit of Quantification (LOQ) | 0.14 - 30 µg/mL (Varies with the detector)[9][10] |
| Precision (%RSD) | < 2%[10] |
| Accuracy/Recovery (%) | 97 - 102%[1][10] |
| Specificity | The method should be able to resolve this compound from other components in the sample matrix. Peak purity can be assessed using a DAD detector. For absolute specificity, LC-MS/MS is recommended.[6][8] |
Data Presentation
The concentration of this compound in the sample can be calculated using the calibration curve generated from the peak areas of the working standard solutions.
Table 1: Summary of Quantitative Data for Pinoresinol Analysis
| Method | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-UV | 0.068 - 0.68 | 0.9999 | - | - | 99.22 | [1] |
| UPLC-MS/MS | - | - | 0.004 - 0.01 (in food) | - | 73 - 123 | [7][8] |
| HPLC-PDA | 0.24 - 1.78 (for triterpenoids) | > 0.9999 | 0.08 - 0.65 | 0.24 - 1.78 | 94.7 - 105.8 | [10] |
Note: The data presented is a compilation from different studies on pinoresinol and related compounds and may vary depending on the specific experimental conditions.
Visualizations
Diagram 1: Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Logical Relationship of Method Validation Parameters
Caption: Interrelation of key HPLC method validation parameters.
References
- 1. [A reversed-phase high performance liquid chromatographic method for the determination of pinoresinol diglucopyranoside in Eucommia Ulmoides Oliv] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Validation of a HPLC-tandem MS/MS method for pharmacokinetics study of (+)-pinoresinol-di-β-D-glucopyranoside from Eucommia ulmoides Oliv extract in rats' plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Antioxidant Assays for (-)-Pinoresinol Activity
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the most common in vitro assays used to determine the antioxidant capacity of (-)-pinoresinol. The included methodologies for DPPH, ABTS, FRAP, and ORAC assays are presented to facilitate the reproducible assessment of the antioxidant potential of this lignan.
Introduction to this compound and its Antioxidant Potential
This compound is a plant lignan that has garnered significant interest for its various biological activities, including its potential as an antioxidant.[1] Its chemical structure allows it to act as a free radical scavenger, which is a key mechanism in combating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the evaluation of the antioxidant capacity of compounds like this compound a critical area of research. In vitro antioxidant assays are essential primary screening tools to quantify this activity. These assays are based on different chemical principles, and a combination of methods is recommended for a comprehensive assessment of antioxidant properties.
Quantitative Data Summary
The antioxidant activity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from different studies to provide a comparative overview of its efficacy.
Table 1: DPPH Radical Scavenging Activity of Pinoresinol and its Derivatives
| Compound | IC50 / Activity | Molar Ratio (Antioxidant/DPPH) for 50% RSA | Reference |
| (+)-Pinoresinol | 69 µM | 0.69 | [2] |
| Pinoresinol-β-D-glycoside | 19.60 µg/mL | Not Reported | [3] |
| Pinoresinol di-β-D-glycoside | 26.52 µg/mL | Not Reported | [3] |
RSA: Radical Scavenging Activity
Table 2: ABTS Radical Scavenging Activity of Pinoresinol Derivatives
| Compound | Total Antioxidant Capacity (µmol/g) | Standard Equivalent | Reference |
| Pinoresinol-4-O-β-D-glucopyranoside | 1091.3 | Ascorbic Acid | [4] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Pinoresinol Derivatives
| Compound | Total Antioxidant Capacity (µmol/g) | Standard Equivalent | Reference |
| Pinoresinol-4-O-β-D-glucopyranoside | 418.47 | Ascorbic Acid | [4] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Pinoresinol
| Compound | Activity | Reference |
| Pinoresinol | Comparable to Trolox | [5] |
Experimental Protocols and Workflows
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark to avoid degradation.[7]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[8]
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the this compound solution at each concentration and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test sample.
-
-
-
IC50 Determination:
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance is measured.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[9]
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][9]
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the this compound solution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.[8]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the test sample.
-
-
-
IC50 Determination:
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare freshly by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the this compound solution.
-
Add 190 µL of the freshly prepared FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Antioxidant Power:
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
-
Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals.[12] The decay of fluorescence is monitored over time, and the presence of an antioxidant results in a slower decay. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4). Store at 4°C, protected from light.[12]
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).[12]
-
Trolox Standard: Prepare a series of dilutions of Trolox in 75 mM phosphate buffer to be used as the standard.
-
-
Assay Procedure:
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.[13]
-
Immediately begin measuring the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.[13]
-
-
Calculation of ORAC Value:
-
Calculate the Area Under the Curve (AUC) for each sample and standard from the fluorescence decay curve.
-
Subtract the AUC of the blank (no antioxidant) from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of this compound is calculated from the standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.
-
Workflow Diagram:
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
References
- 1. Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. phcogres.com [phcogres.com]
- 12. agilent.com [agilent.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Improving yield of (-)-Pinoresinol synthesis
Welcome to the Technical Support Center for (-)-Pinoresinol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the yield of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pinoresinol, and what are its main limitations?
A1: The most prevalent method for synthesizing pinoresinol is the oxidative coupling of coniferyl alcohol, often catalyzed by enzymes like peroxidase or laccase.[1][2] The primary limitation of this approach is its poor selectivity and low yield, which typically does not exceed 13%.[1][2][3] This is because the radical coupling of coniferyl alcohol can occur at various positions, leading to a complex mixture of products and making the isolation and purification of pinoresinol challenging.[1][2]
Q2: How can the yield of chemical synthesis be significantly improved?
A2: A highly effective strategy to enhance the yield is to use a starting material where the C-5 position of the aromatic ring is protected.[1][2][4] Utilizing 5-bromoconiferyl alcohol, for instance, prevents undesired side-reactions by blocking this reactive site.[1][2] This leads to a much simpler product mixture, from which the intermediate, 5,5′-bromopinoresinol, can be readily crystallized.[1][4][5] This intermediate can then be quantitatively converted to pinoresinol via hydro-debromination, achieving a total yield of up to 44.1%.[1][4][5][6]
Q3: What is the role of dirigent proteins in this compound synthesis?
A3: Dirigent proteins (DPs) are crucial for controlling the stereoselectivity of the synthesis.[7][8] Specifically, a dirigent protein from Arabidopsis thaliana has been identified to direct the enantioselective synthesis of this compound from coniferyl alcohol monomers.[7] In the presence of an oxidizing agent, DPs guide the coupling of two coniferyl alcohol radicals to favor the formation of the desired stereoisomer, while inhibiting the formation of other dimerization products.[7][8][9]
Q4: Are there any established biocatalytic or fermentation methods for producing pinoresinol?
A4: Yes, several biocatalytic and fermentation strategies have been developed. One approach is a two-step, one-pot enzymatic cascade that converts eugenol to pinoresinol via a coniferyl alcohol intermediate, using a vanillyl-alcohol oxidase and a laccase.[3] Additionally, certain microorganisms can produce pinoresinol. For example, fermentation of Eucommiae Cortex extract with strains like Aspergillus niger and Actinomucor elegans has been shown to yield pinoresinol.[10] Co-culturing endophytic fungi, such as Phomopsis sp. XP-8, has also been demonstrated to enhance the production of pinoresinol and its glucosides.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Pinoresinol Yield in Conventional Synthesis | - Uncontrolled radical coupling leading to multiple byproducts.- Suboptimal reaction conditions (pH, temperature, enzyme concentration). | - Switch to a C-5 protected substrate like 5-bromoconiferyl alcohol to improve selectivity.[1][2]- Optimize reaction parameters such as pH and temperature for the specific enzyme (laccase or peroxidase) being used.[12] |
| Poor Enantioselectivity (Racemic Mixture Obtained) | - Absence of a stereochemical guiding agent. | - Introduce a dirigent protein specific for this compound formation into the reaction mixture.[7][8]- Explore enzymatic kinetic resolution of the racemic pinoresinol using an enantiospecific reductase.[13] |
| Difficulty in Product Purification | - Complex mixture of isomers and oligomers from the coupling reaction. | - Simplify the product mixture by using 5-bromoconiferyl alcohol, which allows for easier crystallization of the brominated intermediate.[1][4][5]- Employ chromatographic techniques such as column chromatography or HPLC for separation. |
| Instability of Starting Material | - Coniferyl alcohol is prone to degradation, especially during long-term storage. | - 5-bromoconiferyl alcohol is also noted to be unstable for long-term storage and should be used immediately after synthesis for the coupling reaction.[1][2] |
Experimental Protocols
Protocol 1: Improved Synthesis of Pinoresinol via 5-Bromoconiferyl Alcohol
This method, adapted from a facile and efficient synthetic approach, significantly improves the yield of racemic pinoresinol.[1][2][4][5]
Step 1: Synthesis of 5-Bromoconiferyl Alcohol
-
Acetylation of 5-Bromovanillin: Acetylate 5-bromovanillin using pyridine and acetic anhydride to yield bromovanillin acetate.
-
Wittig-Horner Reaction: React the bromovanillin acetate with triethyl phosphonoacetate in the presence of NaH in THF.
-
Reduction: Reduce the resulting product with diisobutylaluminum hydride (DIBAL-H) in cyclohexane to obtain 5-bromoconiferyl alcohol. This intermediate should be used immediately in the next step.[1][2]
Step 2: Peroxidase-Mediated Radical Coupling
-
Dissolve the freshly prepared 5-bromoconiferyl alcohol in an acetone-buffer solution.
-
Add peroxidase and H₂O₂ to initiate the radical coupling reaction.
-
Allow the reaction to proceed, leading to the formation of 5,5′-bromopinoresinol.
-
Isolate the crystalline 5,5′-bromopinoresinol from the simpler reaction mixture. An isolated crystalline yield of 24.6% can be expected, with a total yield of 44.1% by NMR.[1][4][5][6]
Step 3: Hydro-debromination to Pinoresinol
-
Dissolve the crystalline 5,5′-bromopinoresinol in methanol.
-
Perform hydro-debromination using a Palladium on carbon (Pd/C) catalyst and H₂ gas in the presence of triethylamine (Et₃N).
-
This final step is essentially quantitative, yielding pure pinoresinol.[1][4][5]
Protocol 2: Enantioselective Synthesis of this compound using a Dirigent Protein
This protocol outlines the general steps for directing the synthesis towards the (-)-enantiomer.
-
Reaction Setup: Prepare a buffered aqueous solution containing coniferyl alcohol.
-
Addition of Dirigent Protein: Add the purified dirigent protein from Arabidopsis thaliana that directs the synthesis of this compound.
-
Initiation of Oxidation: Introduce an oxidizing system, such as a laccase or peroxidase with H₂O₂, to generate coniferyl alcohol radicals.
-
Reaction and Monitoring: The dirigent protein will capture the radicals and guide their coupling to form this compound enantioselectively.[7][8] Monitor the reaction progress using HPLC or LC-MS.
-
Purification: After the reaction is complete, extract the products and purify this compound using standard chromatographic techniques.
Data Summary
Table 1: Comparison of Pinoresinol Synthesis Yields
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Yield | Reference(s) |
| Conventional Radical Coupling | Coniferyl Alcohol | Peroxidase or Laccase, H₂O₂ | ≤ 13% | [1][2][3] |
| C-5 Protected Radical Coupling | 5-Bromoconiferyl Alcohol | Peroxidase, H₂O₂, Pd/C, H₂ | 44.1% (total yield by NMR) | [1][4][5][6] |
| Enzymatic Cascade | Eugenol | Vanillyl-alcohol oxidase, Laccase | 4.4 mM (1.6 g/L) | [3] |
Visualizations
Caption: Workflow for the improved chemical synthesis of pinoresinol.
Caption: Role of dirigent protein in this compound synthesis.
References
- 1. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of pinoresinol, an important lignin dimeric model compound | Great Lakes Bioenergy Research Center [glbrc.org]
- 6. Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound (Journal Article) | OSTI.GOV [osti.gov]
- 7. Pinoresinol - Wikipedia [en.wikipedia.org]
- 8. Dirigent Protein Mode of Action Revealed by the Crystal Structure of AtDIR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimeric Structure of (+)-Pinoresinol-forming Dirigent Protein at 1.95 Å Resolution with Three Isolated Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Strategies to enhance the production of pinoresinol and its glucosides by endophytic fungus (Phomopsis sp. XP-8) isolated from Tu-chung bark - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Preventing degradation of (-)-Pinoresinol during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (-)-pinoresinol during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to minimize degradation and maximize yield.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient Extraction: Suboptimal choice of solvent, temperature, or extraction time. | - Solvent Selection: Use a polar organic solvent, with aqueous mixtures of ethanol or methanol (e.g., 70-80%) often providing the best results for lignan extraction.[1] - Temperature Optimization: While lignans are relatively heat-stable up to 100°C, prolonged exposure to high temperatures can lead to degradation.[1] For many lignans, an optimal extraction temperature is around 40-60°C.[2] - Extraction Time: Extraction times that are too short may be insufficient for complete extraction, while excessively long times can increase the risk of degradation. Optimal times vary by method; for example, ultrasound-assisted extraction can be effective in as little as 60 minutes.[2] |
| Degradation during Extraction: Exposure to harsh pH conditions, light, or oxygen. | - pH Control: Avoid highly acidic or alkaline conditions. Acidic hydrolysis, while breaking down complexes to release lignans, can also lead to the formation of degradation products like anhydrosecoisolariciresinol.[1] Neutral or slightly acidic conditions are generally preferred. - Light Protection: Protect the extraction mixture and subsequent extracts from direct light to prevent photodegradation.[1] - Oxygen Exclusion: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, a primary degradation pathway for phenolic compounds. | |
| Presence of Impurities or Degradation Products in the Final Extract | Oxidation: Pinoresinol, as a phenolic compound, is susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. | - Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent to inhibit oxidation. - Chelating Agents: If metal ion contamination is suspected from the plant material or equipment, the addition of a chelating agent like EDTA can be beneficial. |
| Hydrolysis of Glycosidic Forms: If the target is the aglycone this compound, but it exists in a glycosylated form in the plant matrix, improper hydrolysis can lead to a mix of compounds. | - Controlled Hydrolysis: If hydrolysis is necessary, use enzymatic hydrolysis as a milder alternative to acid or alkaline hydrolysis to minimize the formation of artifacts.[1] | |
| Inconsistent Extraction Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant part, harvest time, and storage conditions. | - Standardize Plant Material: Use the same plant part and ensure consistent drying and storage conditions. Lignans are often concentrated in specific parts like hulls or knotwood.[1] |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition. | - Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and monitored for each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary cause of degradation is oxidation. As a phenolic compound, this compound is susceptible to oxidation, which can be initiated or accelerated by factors such as high temperatures, exposure to light, extreme pH levels, and the presence of oxygen and metal ions.
Q2: What is the optimal temperature range for extracting this compound?
A2: Lignans, including pinoresinol, are generally stable at temperatures up to 100°C.[1] However, to minimize the risk of degradation and to optimize extraction efficiency, a temperature range of 40°C to 60°C is often recommended.[2] For instance, a study on the extraction of lignans from oats found an optimal temperature of approximately 44°C.[2]
Q3: Which solvent system is best for extracting this compound while minimizing degradation?
A3: Aqueous mixtures of polar organic solvents are highly effective for extracting lignans. A mixture of 70-80% ethanol or methanol in water is commonly used and provides a good balance of solubilizing the target compound while minimizing the extraction of unwanted nonpolar compounds.[1][2] Using pure water or pure alcohol can be less efficient depending on the specific form of pinoresinol (aglycone or glycoside) in the plant matrix.[1]
Q4: How does pH affect the stability of this compound during extraction?
A4: Extreme pH conditions should be avoided. While alkaline conditions can be used for hydrolysis to release lignans from complexes, they can also promote oxidation. Similarly, strong acidic conditions can lead to the formation of degradation products.[1] Maintaining a neutral or slightly acidic pH is generally advisable for preserving the integrity of this compound.
Q5: Can I use techniques like ultrasound or supercritical fluid extraction for this compound?
A5: Yes, and these modern extraction techniques are often preferred over traditional methods like Soxhlet extraction to minimize degradation.
-
Ultrasound-Assisted Extraction (UAE): This technique can enhance extraction efficiency at lower temperatures and for shorter durations, thereby reducing the risk of thermal degradation.[3]
-
Supercritical Fluid Extraction (SFE): SFE, typically using supercritical CO2 with a co-solvent like ethanol, is a green and gentle method that allows for extraction at relatively low temperatures, preserving the integrity of thermolabile compounds.
Data Presentation
The following table summarizes quantitative data from a study comparing different extraction methods for pinoresinol from olive stones.
| Extraction Method | Pinoresinol Concentration (mg/kg of olive stone) |
| Soxhlet | 1.83 |
| Ultrasound-Assisted (US-B) | 3.66 |
| Supercritical Fluid (SFE) + 10% Methanol | 0.92 |
| Data sourced from a study on lignans in olive stones.[3] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of lignans from cereal grains.[2]
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare an 80% (v/v) methanol-water solution. Degas the solvent by sonication or by bubbling with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Extraction:
-
Weigh 0.1 g of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of the 80% methanol solvent.
-
Vortex the mixture to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath set to 40°C.
-
Sonicate for 60 minutes.
-
-
Sample Recovery:
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
For quantitative analysis, the supernatant can be filtered through a 0.22 µm syringe filter before injection into an HPLC system.
-
-
Storage: Store the extract at -20°C in an amber vial to protect from light and prevent degradation.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This protocol is a general guideline for the extraction of lignans using SFE. Optimal parameters may need to be determined empirically.
-
Sample Preparation: Grind the dried and defatted plant material to a uniform particle size.
-
SFE System Setup:
-
Load the ground plant material into the extraction vessel.
-
Set the extraction temperature to 50°C.
-
Set the pressure to 30 MPa.
-
-
Extraction:
-
Pump supercritical CO2 through the extraction vessel at a constant flow rate.
-
Introduce ethanol as a co-solvent at a concentration of 5-10%.
-
The extraction time can range from 60 to 180 minutes.
-
-
Fraction Collection:
-
The extract is collected in a separator where the pressure and temperature are reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
-
Post-Extraction Processing:
-
The collected extract can be further purified using chromatographic techniques.
-
-
Storage: Store the purified this compound in a cool, dark, and inert environment.
Visualizations
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting (-)-Pinoresinol quantification in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (-)-pinoresinol in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Each method offers distinct advantages and is suited for different experimental needs. HPLC is widely used for routine quantification, while GC-MS provides high sensitivity and selectivity, especially after derivatization.[3] NMR offers detailed structural information and can be used for quantification without a reference standard, for instance, by using the HSQC experiment to estimate the total amount of lignans in a complex mixture.[1][4]
Q2: I am observing poor peak shape and resolution in my HPLC analysis of this compound. What are the likely causes and solutions?
A2: Poor peak shape, such as tailing or fronting, and inadequate resolution are common issues in HPLC analysis.[5][6] Several factors could be responsible:
-
Column Issues: The column may be overloaded, contaminated, or degraded.[5]
-
Solution: Reduce the sample injection volume or concentration. If the problem persists, try washing the column with a strong solvent or replace it if it has reached the end of its lifespan.[6]
-
-
Mobile Phase Problems: An inappropriate mobile phase composition, incorrect pH, or insufficient buffering can lead to peak shape issues.[7]
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: If possible, dissolve the sample in the mobile phase or a weaker solvent.
-
Q3: My GC-MS results for this compound show significant variability and poor reproducibility. What could be the reason?
A3: Variability in GC-MS results often points towards matrix effects or issues with sample preparation and derivatization.[3][8]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to either signal enhancement or suppression.[8][9]
-
Solution: The use of matrix-matched standards for calibration can help compensate for these effects.[9] Additionally, optimizing the sample cleanup procedure to remove interfering matrix components is crucial.
-
-
Incomplete Derivatization: For GC-MS analysis, this compound often requires derivatization (e.g., trimethylsilylation) to increase its volatility. Incomplete reactions can lead to inconsistent results.
-
Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. Ensure the sample is completely dry before adding the derivatization agent.
-
-
Injector Issues: Active sites in the GC inlet can cause analyte degradation or adsorption, particularly at low concentrations.[9]
-
Solution: Using a deactivated liner and ensuring regular maintenance of the injector port can minimize these effects. Matrix components can sometimes "protect" the analyte by covering these active sites.[9]
-
Q4: Can I use NMR for the absolute quantification of this compound in a crude plant extract?
A4: Yes, NMR spectroscopy, particularly quantitative NMR (qNMR), can be a powerful tool for the absolute quantification of compounds in complex mixtures without the need for an identical standard. The integration of specific signals corresponding to this compound can be compared to the integral of a known amount of an internal standard.[10] For lignans, specific regions in the 1H or 13C NMR spectrum can be used for quantification.[11] For instance, a method based on the HSQC experiment has been proposed for quantifying the total amount of lignans by integrating cross-peaks in the hydroxyl or oxy-benzylic oxygenated secondary carbon region (80–90 ppm in 13C NMR).[1][4]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Leak in the system, faulty injector, detector lamp issue, incorrect mobile phase. | Check for leaks in fittings and connections.[12] Ensure the correct injection volume is being delivered. Verify detector lamp status. Confirm the mobile phase composition and that it is flowing. |
| Ghost Peaks | Contamination in the mobile phase, sample carryover from previous injections, or impurities in the sample. | Run a blank gradient to check for contamination. Clean the injector and sample loop. Use high-purity solvents and freshly prepared mobile phase. |
| Retention Time Drifting | Inconsistent mobile phase composition, column temperature fluctuations, pump malfunction, column aging. | Ensure the mobile phase is properly mixed and degassed.[6] Use a column oven for temperature control. Check the pump for consistent flow rate.[6] Equilibrate the column for a sufficient time before injection. |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing), precipitated buffer in the mobile phase. | Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage.[12] Filter all samples and mobile phases.[6] If using buffers, ensure they are soluble in the mobile phase composition and flush the system with water after use. |
GC-MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity | Analyte degradation in the injector, ion source contamination, matrix suppression. | Use a deactivated liner and optimize injector temperature. Clean the ion source. Implement a more thorough sample cleanup or use matrix-matched calibration.[9] |
| Peak Tailing | Active sites in the GC system (liner, column), co-elution with interfering compounds. | Use a deactivated liner and column. Perform inlet maintenance. Optimize the temperature program to improve separation from interfering peaks. |
| Inconsistent Peak Areas | Leaky syringe, inconsistent injection volume, incomplete derivatization. | Check the syringe for leaks and ensure it is functioning correctly. Verify the autosampler's injection precision. Optimize derivatization conditions (time, temperature, reagent concentration). |
| Mass Spectrum Anomalies | Co-eluting peaks, ion source contamination, incorrect mass calibration. | Check the chromatographic peak purity. Clean the ion source. Perform a mass calibration of the instrument. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from plant material, which can be adapted based on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
n-hexane
-
85% Methanol
-
Petroleum ether
-
Chloroform
-
Ethyl acetate
-
Soxhlet apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Defatting: Immerse 100 g of the powdered plant material in 100 mL of n-hexane for 24 hours to remove lipids.[13]
-
Extraction: Air-dry the defatted plant material and then extract it with 85% methanol using a Soxhlet apparatus until the extraction is complete.[13]
-
Fractionation: Concentrate the methanolic extract using a rotary evaporator. The resulting crude extract is then subjected to sequential liquid-liquid fractionation using a separatory funnel with solvents of increasing polarity: petroleum ether, chloroform, and ethyl acetate.[13] this compound is typically enriched in the ethyl acetate fraction.
-
Purification: The ethyl acetate fraction can be further purified using techniques like column chromatography on silica gel or preparative HPLC to isolate this compound.[14]
Protocol 2: Synthesis of Racemic Pinoresinol
This protocol outlines a common method for the synthesis of racemic pinoresinol via oxidative coupling of coniferyl alcohol.
Materials:
-
Coniferyl alcohol
-
Acetone
-
Deionized water
-
Iron (III) chloride hexahydrate (FeCl3·6H2O)
-
Ethyl acetate
-
Saturated brine solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: Dissolve coniferyl alcohol (e.g., 2.08 g, 11.5 mmol) in acetone (15 mL) and dilute with deionized water (70 mL).[14]
-
Oxidative Coupling: Prepare a solution of iron (III) chloride hexahydrate (e.g., 3.43 g, 12.7 mmol) in deionized water (30 mL) and add it to the coniferyl alcohol solution. Stir the mixture at room temperature for 1 hour.[14][15]
-
Extraction: After 1 hour, extract the reaction mixture five times with ethyl acetate (70 mL each).[14]
-
Washing and Drying: Wash the combined organic layers with a saturated brine solution, then dry over anhydrous sodium sulfate.[14]
-
Concentration: Remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude mixture by flash chromatography to yield pinoresinol.[14][16]
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Lignans | Springer Nature Experiments [experiments.springernature.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
- 13. Isolation, characterization of lignan compound Pinoresinol in Iraqi Mesembryanthemum Cordifolium | Plant Science Today [horizonepublishing.com]
- 14. Synthetic Procedure of Pinoresinol [protocols.io]
- 15. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 16. protocols.io [protocols.io]
Technical Support Center: Enhancing the In Vivo Bioavailability of (-)-Pinoresinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at enhancing the bioavailability of (-)-Pinoresinol.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the oral bioavailability of this compound?
A1: The primary barrier to the oral bioavailability of this compound is its metabolism by the gut microbiota.[1] this compound is converted to the enterolignans enterodiol and enterolactone by intestinal bacteria.[1] Additionally, as a phenolic compound, it can undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), which increases its water solubility and facilitates elimination.[2][3][4]
Q2: Is there a difference in bioavailability between this compound and its glycoside forms?
A2: Yes, studies have shown that this compound (the aglycone form) is absorbed faster and has a higher conversion rate to active metabolites compared to its glucoside forms, such as pinoresinol-4-O-β-D-glucopyranoside (PMG).[5] The deglycosylation process, which is often facilitated by gut microbiota, is a crucial step for the absorption of lignan glycosides.[5][6]
Q3: What are some promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound:
-
Nanoemulsions: These lipid-based nanocarriers can improve the solubility and permeability of lipophilic compounds.[7][8][9][10] By encapsulating this compound in nano-sized droplets, its absorption across the intestinal membrane can be enhanced.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier at the molecular level.[11][12][13][14] This can increase the dissolution rate and, consequently, the oral absorption of poorly water-soluble drugs.
-
Co-administration with Bioenhancers: Piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of various compounds by inhibiting drug-metabolizing enzymes like cytochrome P450 and P-glycoprotein in the intestine and liver.[15][16][17][18][19]
Q4: Which animal models are suitable for in vivo bioavailability studies of this compound?
A4: Rats and mice are commonly used animal models for pharmacokinetic studies of lignans.[5][20] It is important to consider species-specific differences in metabolism and physiology when extrapolating results to humans.[9][21]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism | Co-administer with a bioenhancer like piperine to inhibit metabolic enzymes.[15][16][17][18][19] |
| Poor aqueous solubility | Formulate this compound as a nanoemulsion or a solid dispersion to improve its solubility and dissolution rate.[7][8][9][10][11][12][13][14] |
| Rapid metabolism by gut microbiota | Consider using antibiotics in the animal model to reduce gut microbial activity (note: this may not be clinically relevant). A more practical approach is to use formulations that protect the compound in the upper gastrointestinal tract. |
| Inefficient absorption of glycoside precursor | If using a pinoresinol-rich extract, ensure it is pre-treated to hydrolyze glycosides to the aglycone form, or use a formulation that promotes deglycosylation in the gut.[5] |
Issue 2: High Variability in Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent gavage technique | Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.[22][23] |
| Variations in gut microbiota composition | House animals under the same conditions and consider co-housing to normalize gut microbiota. Acknowledge inter-animal variability in data analysis.[6] |
| Food-drug interactions | Standardize the fasting period before drug administration and the feeding schedule throughout the study. |
| Instability of the compound in the formulation | Prepare fresh formulations for each experiment and store them under appropriate conditions (e.g., protected from light and at a controlled temperature). |
Issue 3: Low Recovery of this compound from Plasma Samples
| Possible Cause | Troubleshooting Step |
| Inefficient protein precipitation | Optimize the protein precipitation method. Acetonitrile is a commonly used and effective solvent for this purpose. |
| Degradation of the analyte during sample processing | Keep samples on ice during processing and minimize the time between collection and analysis. Consider adding antioxidants to the collection tubes if oxidative degradation is suspected. |
| Adsorption to labware | Use low-protein-binding tubes and pipette tips. |
| Suboptimal LC-MS/MS parameters | Optimize the mass spectrometry parameters (e.g., collision energy, cone voltage) and chromatographic conditions (e.g., mobile phase composition, column type) for maximum sensitivity and specificity for this compound and its metabolites.[24] |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Glucoside in Mice (Oral Administration)
| Compound | Dose (µmol/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound (PIN) | 0.1 | 61.14 | 0.25 | Not Reported |
| Pinoresinol-4-O-β-D-glucopyranoside (PMG) | 0.1 | 52.97 | 0.25 | Not Reported |
| Data sourced from a comparative study in mice.[5] |
Table 2: Pharmacokinetic Parameters of Pinoresinol and Pinoresinol Diglucoside in Rats
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Pinoresinol (PINL) | Oral | 40 mg/kg | 113.1 | 0.33 | Not Reported | 38.38 |
| Pinoresinol Diglucoside (PDG) | Oral | 40 mg/kg | Not Reported | Not Reported | Not Reported | 1.51 |
| Data extrapolated from a comparative ADME study in rats. |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.
-
Formulation Preparation:
-
Vehicle: A common vehicle for oral gavage is 0.5% (w/v) methylcellulose in sterile water.[25]
-
Preparation: Suspend this compound in the vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing and/or sonicating before each administration. For poorly soluble compounds, pre-wetting with a minimal amount of a co-solvent like ethanol before adding the vehicle can aid dispersion.[26]
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Supernatant Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for quantification.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Protocol 2: Preparation of a this compound Nanoemulsion
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at the desired concentration. Gentle heating and stirring may be required.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes).
-
Further reduce the droplet size by ultrasonication.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant.
-
Visualizations
Caption: Experimental workflow for an in vivo oral bioavailability study of this compound in rats.
Caption: Metabolic pathway of this compound and its glucoside in the gastrointestinal tract.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study on the Absorption and Metabolism of Pinoresinol and Pinoresinol-4-O-β-D-Glucopyranoside in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Metabolism of Glucosinolates by Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeonol nanoemulsion for enhanced oral bioavailability: optimization and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers [frontiersin.org]
- 9. Bioavailability of encapsulated resveratrol into nanoemulsion-based delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoemulsion for improving solubility and permeability of Vitex agnus-castus extract: formulation and in vitro evaluation using PAMPA and Caco-2 approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrar.org [ijrar.org]
- 12. japsonline.com [japsonline.com]
- 13. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 14. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synergistic Effect of Piperine and its Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury [mdpi.com]
- 21. oral gavage administration: Topics by Science.gov [science.gov]
- 22. ouv.vt.edu [ouv.vt.edu]
- 23. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 24. researchgate.net [researchgate.net]
- 25. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: (-)-Pinoresinol and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing (-)-pinoresinol in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability and cytotoxicity assays. As a plant-derived lignan with antioxidant and redox-active properties, this compound can interact with assay components, leading to inaccurate results. This guide will help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with tetrazolium-based cell viability assays (MTT, XTT, WST-1)?
Yes, it is possible. This compound possesses antioxidant properties which can lead to the chemical reduction of tetrazolium salts (like MTT) into formazan, independent of cellular enzymatic activity.[1][2][3][4] This can result in a false positive signal, making the cells appear more viable than they actually are, and can mask true cytotoxic effects.
Q2: What is the mechanism of this interference?
Tetrazolium-based assays rely on the reduction of a colored substrate by mitochondrial dehydrogenases in viable cells. Antioxidant compounds like this compound can directly donate electrons to the tetrazolium salt, mimicking the cellular reductive process. This leads to an overestimation of viable cells.[4][5]
Q3: Are there specific cell viability assays that are less prone to interference by this compound?
Assays that do not rely on redox reactions are generally more reliable for antioxidant compounds. Consider using:
-
Neutral Red Uptake Assay: This assay measures the accumulation of a dye in the lysosomes of viable cells.
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing an indication of cell number.
-
ATP-based Assays: These assays quantify the amount of ATP present, which is a marker of metabolically active cells.
-
Real-time Impedance-based Assays: These methods monitor changes in electrical impedance as cells proliferate and die.
Q4: My MTT assay results show increased cell viability at higher concentrations of this compound. What could be the cause?
This is a strong indicator of assay interference.[4] The antioxidant activity of this compound is likely reducing the MTT reagent directly, leading to a stronger colorimetric signal that is independent of cell viability. It is crucial to run a cell-free control to confirm this.
Q5: How can I confirm if this compound is interfering with my assay?
Perform a cell-free control experiment. Add this compound at the same concentrations used in your cellular experiment to wells containing only cell culture medium and the assay reagent (e.g., MTT). If you observe a color change, it confirms direct chemical interaction and interference.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell viability with increasing this compound concentration in MTT/XTT/WST-1 assays. | Direct reduction of the tetrazolium salt by the antioxidant properties of this compound.[4] | 1. Run a cell-free control: Add this compound to media with the assay reagent to confirm direct reduction. 2. Switch to a non-redox-based assay: Use Neutral Red, Crystal Violet, or an ATP-based assay. 3. Wash cells before adding reagent: After the treatment period with this compound, carefully wash the cells with PBS to remove any residual compound before adding the assay reagent. |
| Inconsistent results between different cell viability assays. | Different assays measure different cellular parameters (metabolic activity, membrane integrity, cell number), and this compound may affect these pathways differently. It could also be due to interference with one of the assays. | 1. Use orthogonal assays: Employ at least two different assays based on distinct principles to validate your findings. 2. Carefully review the mechanism of each assay in the context of this compound's known biological activities (e.g., effects on mitochondrial function).[6] |
| High background signal in cell-free wells containing this compound. | Direct chemical reaction between this compound and the assay reagent. | 1. Subtract the background: For each concentration of this compound, subtract the absorbance value of the corresponding cell-free well from the value of the well with cells. 2. Consider a different assay: If the background signal is very high, it may be more reliable to switch to an alternative assay method. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of this compound on various cell lines, as determined by MTT assay. Researchers should be aware of the potential for interference when interpreting this data.
| Cell Line | IC50 Concentration (µM) | Treatment Duration (hours) | Reference |
| SKOV-3 (Ovarian Cancer) | 20 | Not Specified | [6] |
| SkBr3 (Breast Cancer) | 575 | 48 | [7] |
| Fibroblast (Healthy) | >575 | 48 | [7] |
| HEK-293 (Healthy) | >575 | 48 | [7] |
| HL60 (Leukemia) | 8 | Not Specified | [8] |
| HL60R (Multidrug Resistant Leukemia) | 32 | Not Specified | [8] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on methodologies reported in studies investigating the cytotoxic effects of this compound.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 6x10³ to 18x10³ cells per well, depending on the cell line, and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400, 600 µM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell-Free Control (Crucial for Interference Testing): In parallel, prepare wells with the same concentrations of this compound in cell culture medium without cells. Add the MTT reagent and follow the same procedure to measure any direct reduction.
Protocol 2: Neutral Red Uptake Assay
This is a recommended alternative assay to mitigate redox-related interference.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Neutral Red Incubation: After the treatment period, remove the treatment medium and add 100 µL of medium containing 50 µg/mL of Neutral Red. Incubate for 2-3 hours.
-
Cell Lysis and Dye Solubilization: Remove the Neutral Red medium, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity, highlighting potential interference points.
Caption: Troubleshooting logic for suspected this compound interference in cell viability assays.
Caption: Simplified overview of biological pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 3. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 6. Inhibition of in vitro and in vivo ovarian cancer cell growth by pinoresinol occurs by way of inducing autophagy, inhibition of cell invasion, loss of mitochondrial membrane potential and inhibition Ras/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of (-)-Pinoresinol and Other Lignans
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lignan Antioxidant Performance with Supporting Experimental Data
The quest for potent natural antioxidants has led to a significant focus on lignans, a class of polyphenolic compounds widely distributed in the plant kingdom. Among these, (-)-pinoresinol has garnered considerable attention for its diverse biological activities, including its capacity to combat oxidative stress. This guide provides a comparative analysis of the antioxidant activity of this compound against other prominent lignans, namely syringaresinol, matairesinol, and secoisolariciresinol. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers and professionals in drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of lignans is commonly evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods to determine this capacity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the available IC50 values for this compound and other selected lignans from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Lignan | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Reference |
| This compound | 69 µM | Not directly reported in comparative studies | [1] |
| Syringaresinol | 10.77 µg/mL | 10.35 µg/mL | [2] |
| Matairesinol | Not directly reported in comparative studies | Not directly reported in comparative studies | |
| (-)-Secoisolariciresinol | > 100 µg/mL | 12.252 µg/mL | [3] |
| Trolox (Standard) | Not specified in these studies | Not specified in these studies | |
| α-Tocopherol (Standard) | 11 µM | Not specified in these studies | [1] |
Note: The IC50 value for this compound was reported for the (+) enantiomer. The antioxidant activities of enantiomers can differ. Direct comparative studies providing IC50 values for all listed lignans under identical conditions are limited in the current literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are essential. The following are generalized methodologies for the DPPH and ABTS assays as commonly cited in lignan research.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). The absorbance of this solution at its maximum wavelength (typically around 517 nm) should be adjusted to a defined value (e.g., 1.0 ± 0.1).
-
Sample Preparation: The lignan samples and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction: A specific volume of the lignan or standard solution is mixed with a defined volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the reaction mixture is measured at the maximum absorbance wavelength of DPPH.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at its maximum wavelength (around 734 nm).
-
Sample Preparation: The lignan samples and a standard antioxidant are prepared in a series of concentrations.
-
Reaction: A small volume of the lignan or standard solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways in Lignan Antioxidant Activity
Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain lignans, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
Caption: Nrf2 signaling pathway activated by lignans to combat oxidative stress.
Experimental Workflow for Antioxidant Activity Screening
The general workflow for comparing the antioxidant activity of different lignans involves a systematic process from sample preparation to data analysis.
Caption: General workflow for comparing the antioxidant activity of lignans.
References
Comparative Analysis of the Anti-inflammatory Effects of (-)-Pinoresinol and Secoisolariciresinol
This guide provides a detailed comparison of the anti-inflammatory properties of two plant-derived lignans, (-)-pinoresinol and secoisolariciresinol. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action and efficacy based on available experimental data.
Comparative Anti-inflammatory Activity
This compound and secoisolariciresinol (often studied as its diglucoside, SDG) both demonstrate significant anti-inflammatory effects by modulating key inflammatory mediators. However, their reported potency and specific targets can vary. Studies suggest that pinoresinol may exhibit stronger anti-inflammatory properties in certain contexts. For instance, in a study using human intestinal Caco-2 cells, pinoresinol showed the most potent anti-inflammatory effects among several tested lignans, including secoisolariciresinol.[1][2]
The following tables summarize the quantitative data on the inhibition of major inflammatory markers by both compounds.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Stimulant | Target Cytokine | Concentration | % Inhibition | Reference |
| This compound | Human Intestinal Caco-2 | IL-1β | IL-6 | Not Specified | 65% (confluent), 30% (differentiated) | [1][2] |
| LPS-activated primary microglia | LPS | TNF-α, IL-1β, IL-6 | Not Specified | Significant Inhibition | [3] | |
| Differentiated THP-1 macrophages | IL-6 | TNF-α, IL-1β | 10 µM & 20 µM | Significant Inhibition | [4] | |
| Secoisolariciresinol Diglucoside (SDG) | Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | TNF-α, IL-6, IL-1β | Not Specified | Significant Decrease | [5] |
| IL-1β-stimulated osteoarthritis chondrocytes | IL-1β | TNF-α, IL-6 | Not Specified | Significant Downregulation | [6] |
Table 2: Inhibition of Inflammatory Enzymes and Mediators
| Compound | Cell Line | Stimulant | Target | Concentration | % Inhibition / Effect | Reference |
| This compound | Human Intestinal Caco-2 | IL-1β | COX-2-derived PGE₂ | Not Specified | 62% | [1][2] |
| LPS-activated primary microglia | LPS | iNOS, COX-2 | Not Specified | Attenuated mRNA and protein levels | [3] | |
| Differentiated THP-1 macrophages | IL-6 | COX-2 | 10 µM & 20 µM | Significant Attenuation | [4] | |
| This compound Monomethyl Ether | Raw 264.7 macrophages | LPS | iNOS, COX-2, NO, PGE₂ | Not Specified | Significant Inhibition | [7] |
| Secoisolariciresinol Diglucoside (SDG) | IL-1β-stimulated osteoarthritis chondrocytes | IL-1β | iNOS, COX-2 | Not Specified | Downregulated Expression | [6] |
Mechanisms of Action: Signaling Pathways
Both lignans exert their anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][9] However, the upstream modulators and involvement of other pathways appear to differ.
This compound: this compound has been shown to target the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α.[10][11] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[10][11] Additionally, pinoresinol can suppress the JAK-STAT pathway, specifically STAT3 activation, which is also involved in inflammation.[10][11] Some studies also indicate that pinoresinol's effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly ERK1/2.[3]
Secoisolariciresinol: The anti-inflammatory action of secoisolariciresinol diglucoside (SDG) also centers on the NF-κB pathway.[8][12] Studies have shown that SDG can inhibit the phosphorylation of IκB-α, thus preventing NF-κB activation.[12] Furthermore, its mechanism involves the upstream inhibition of the Protein Kinase B (Akt) pathway.[5][12] By downregulating Akt expression and phosphorylation, SDG disrupts the signal transduction that leads to IκB/NF-κB activation.[5][12]
Experimental Protocols
The data presented in this guide are based on common in vitro methodologies used to assess anti-inflammatory activity. Below are generalized protocols for the key experiments cited.
General In Vitro Experimental Workflow
Cell Culture and Treatment
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7), human monocytic cells (e.g., THP-1, differentiated into macrophages), or endothelial cells (e.g., HUVECs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified 5% CO₂ atmosphere.
-
Experimental Procedure: Cells are seeded in multi-well plates. After reaching appropriate confluency, they are pre-treated with various concentrations of this compound or secoisolariciresinol for a specified time (e.g., 1-2 hours). Subsequently, inflammation is induced by adding a stimulant like lipopolysaccharide (LPS) or a pro-inflammatory cytokine (e.g., IL-1β, IL-6) and incubated for a further period (e.g., 18-24 hours).[13]
Quantification of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm, and the nitrite concentration is calculated from a standard curve.
-
Cytokine Quantification (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14]
-
Prostaglandin E₂ (PGE₂) Assay: PGE₂ levels, an indicator of COX-2 activity, are measured in the supernatant using specific ELISA kits.
Analysis of Protein and Gene Expression
-
Western Blotting: To determine the protein levels of iNOS, COX-2, and various signaling proteins (e.g., p-IκB-α, p-p65, p-ERK), cells are lysed, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized using chemiluminescence.[13]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): To analyze mRNA expression levels of inflammatory genes, total RNA is extracted from the cells and reverse-transcribed into cDNA. The cDNA is then amplified using gene-specific primers. The PCR products are typically visualized by gel electrophoresis.[4]
Conclusion
Both this compound and secoisolariciresinol are effective anti-inflammatory lignans that primarily act by suppressing the NF-κB signaling pathway. Key distinctions lie in their upstream regulatory mechanisms and relative potency. This compound appears to have a broader inhibitory profile, affecting NF-κB, JAK-STAT, and MAPK pathways, and has been reported to be more potent in some direct comparisons.[1][2] Secoisolariciresinol's action is well-documented through the inhibition of the Akt/NF-κB axis.[5][12] The choice between these compounds for further research or development may depend on the specific inflammatory context and the signaling pathways of primary interest. This guide provides the foundational data and methodologies to support such investigations.
References
- 1. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/I κ B/NF- κ B Pathway on Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secoisolariciresinol diglucoside Ameliorates Osteoarthritis via Nuclear factor-erythroid 2-related factor-2/ nuclear factor kappa B Pathway: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhib… [ouci.dntb.gov.ua]
- 9. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of (-)-Pinoresinol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of (-)-Pinoresinol across different experimental models. We delve into the supporting data, detailed experimental protocols, and the underlying molecular mechanisms of this promising natural compound.
This compound, a lignan found in various plants, has garnered significant attention for its potential therapeutic properties, including its neuroprotective effects. This guide synthesizes findings from key studies to evaluate its efficacy in mitigating neuronal damage in models of neurodegenerative diseases and ischemic injury.
Comparative Efficacy of this compound and its Derivatives
Studies have primarily investigated this compound and its diglucoside (PDG) form, demonstrating their ability to counteract neuroinflammation, oxidative stress, and apoptosis in neuronal cells. The following tables summarize the quantitative data from in vivo and in vitro studies, offering a clear comparison of their neuroprotective activities.
In Vivo Neuroprotective Effects of this compound Diglucoside in a Mouse Model of Alzheimer's Disease
Model: Stereotactic hippocampal injection of Aβ1-42 in mice. Treatment: Intragastric administration of Pinoresinol Diglucoside (PDG) for 3 weeks.[1]
| Biomarker | Control (Aβ1-42) | PDG (5 mg/kg) | PDG (10 mg/kg) | Reference |
| TNF-α (pg/mg protein) | ~18 | ~12 | ~9 | [1] |
| IL-1β (pg/mg protein) | ~250 | ~175 | ~125 | [1] |
| SOD activity (U/mg protein) | ~40 | ~60 | ~75 | [1] |
| Catalase activity (U/mg protein) | ~15 | ~25 | ~30 | [1] |
| Bcl-2/Bax ratio | ~0.5 | ~1.2 | ~1.8 | [1] |
| Cleaved Caspase-3 | Increased | Decreased | Significantly Decreased | [1] |
In Vivo Neuroprotective Effects of this compound Diglucoside in a Mouse Model of Brain Ischemia/Reperfusion
Model: Middle Cerebral Artery Occlusion (MCAO) in male C57BL/6 mice. Treatment: Intravenous injection of Pinoresinol Diglucoside (PDG).[2][3]
| Parameter | MCAO Group | PDG (5 mg/kg) | PDG (10 mg/kg) | Reference |
| Neurological Deficit Score | High | Reduced | Significantly Reduced | [2][3] |
| Infarct Volume (%) | High | Reduced | Significantly Reduced | [2][3] |
| Brain Water Content (%) | High | Reduced | Significantly Reduced | [2][3] |
| TNF-α | Increased | Decreased | Significantly Decreased | [3] |
| IL-1β | Increased | Decreased | Significantly Decreased | [3] |
| IL-6 | Increased | Decreased | Significantly Decreased | [3] |
| SOD activity | Decreased | Increased | Significantly Increased | [3] |
| GSH activity | Decreased | Increased | Significantly Increased | [3] |
| GSH-Px activity | Decreased | Increased | Significantly Increased | [3] |
Deciphering the Mechanism of Action: Key Signaling Pathways
This compound exerts its neuroprotective effects by modulating critical signaling pathways involved in inflammation and oxidative stress. The primary mechanisms identified are the inhibition of the TLR4/NF-κB pathway and the activation of the Nrf2/HO-1 pathway.
TLR4/NF-κB Signaling Pathway in Neuroinflammation
The Toll-like receptor 4 (TLR4) signaling pathway is a key player in the innate immune response and is implicated in neuroinflammation. In the context of neurodegenerative diseases, the binding of ligands such as amyloid-beta (Aβ) to TLR4 triggers a downstream cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines like TNF-α and IL-1β, contributing to neuronal damage.[1]
This compound diglucoside has been shown to significantly reduce the expression of TLR4 and inhibit the activation of NF-κB p65.[1] This action effectively dampens the inflammatory response in the brain.
Caption: Inhibition of the TLR4/NF-κB pathway by this compound.
Nrf2/HO-1 Signaling Pathway in Oxidative Stress
The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant enzymes, including heme oxygenase-1 (HO-1), which helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.[2]
This compound diglucoside has been found to promote the expression of Nrf2 and HO-1, thereby enhancing the antioxidant capacity of neuronal cells and mitigating oxidative stress-induced injury.[1][2]
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Experimental Protocols
To ensure the reproducibility and further investigation of the neuroprotective effects of this compound, detailed experimental protocols are crucial.
In Vivo Model of Alzheimer's Disease
-
Animal Model: An Alzheimer's disease mouse model was established by stereotactic hippocampal injection of Aβ1-42 (410 pmol/mouse).[1]
-
Drug Administration: Three days post-injection, mice were administered with 5 and 10 mg/kg of Pinoresinol Diglucoside (PDG) via intragastric administration daily for 3 weeks.[1]
-
Behavioral Tests: Memory impairment was assessed using the Morris water maze and Y-maze tests.[1]
-
Biochemical Analysis:
-
Western Blot Analysis: Protein expressions of Bcl-2, Bax, cytochrome c, cleaved caspase-3, Toll-like receptor 4 (TLR4), NF-κB p65, Nrf2, and HO-1 were analyzed by Western blot.[1]
In Vivo Model of Brain Ischemia/Reperfusion
-
Animal Model: A middle cerebral artery occlusion (MCAO) model was established in male C57BL/6 mice to mimic brain ischemia/reperfusion injury.[2][3]
-
Drug Administration: Mice were treated with 5 and 10 mg/kg of Pinoresinol Diglucoside (PDG) via intravenous injection.[2][3]
-
Assessment of Brain Injury:
-
Biochemical Analysis: Levels of inflammatory markers (TNF-α, IL-1β, IL-6, NO) and oxidative stress markers (ROS, MDA, SOD, GSH, GSH-Px) were examined using ELISA and colorimetry assays.[3]
-
Western Blot Analysis: The expression of p-p65, Nrf2, and HO-1 was detected by Western blot.[3]
Conclusion
The available evidence strongly suggests that this compound and its diglucoside derivative are potent neuroprotective agents. Their ability to modulate key signaling pathways involved in neuroinflammation and oxidative stress highlights their therapeutic potential for neurodegenerative diseases and ischemic stroke. Further research, particularly focusing on the aglycone form, this compound, in various in vitro and in vivo models, and direct comparisons with existing neuroprotective drugs, will be crucial in validating its clinical utility. The detailed protocols provided in this guide offer a foundation for future investigations into this promising natural compound.
References
- 1. Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinoresinol diglucoside alleviates ischemia/reperfusion-induced brain injury by modulating neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Pinoresinol Extraction Techniques for Researchers and Drug Development Professionals
An objective analysis of modern and conventional methods for the isolation of (-)-pinoresinol, a bioactive lignan with significant therapeutic potential.
This compound, a furofuran lignan found in a variety of plants, has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As research into its therapeutic applications expands, the efficient and selective extraction of this compound from natural sources is of paramount importance. This guide provides a comparative overview of various extraction techniques for this compound, presenting supporting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is a critical step that influences the yield, purity, and ultimately the economic viability of obtaining this compound. This section compares the performance of several common extraction techniques, with quantitative data summarized in Table 1.
| Extraction Technique | Plant Source & Part | Solvent | Key Parameters | Yield of this compound or Related Lignan | Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) | Eucommia ulmoides leaves | 85% Ethanol | 60 °C, 30 min, Solid-to-liquid ratio 1:4 (g/mL) | 2.00% extract yield (containing 4.54% pinoresinol diglucoside) | Not specified | [1] |
| Olive stones | Methanol | Not specified | Highest concentration, twice that of Soxhlet | Not specified | [2] | |
| Ultrasound-Microwave Assisted Extraction (UMAE) | Eucommia ulmoides leaves | 41% Ethanol | Microwave power 178 W, Ultrasound time 26 min | 2.454% flavonoid yield | Not specified | [3][4] |
| Supercritical Fluid Extraction (SFE) | Olive stones | CO2 with 10% Methanol | Not specified | Half the concentration of Soxhlet extraction | Not specified | [2] |
| Soxhlet Extraction | Olive stones | Not specified | Not specified | Lower concentration than UAE | Not specified | [2] |
| Biotransformation (Fungal Fermentation) | Mung bean solid medium with Phomopsis sp. XP-8 | - | 9 days, with 100 g/kg glucose | 72.1 mg/kg pinoresinol diglucoside | Not specified | [5] |
Table 1: Comparison of this compound Extraction Techniques. This table summarizes the yield and other key parameters of different extraction methods for this compound and related lignans from various plant sources.
In-depth Look at Extraction Methodologies
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a green and efficient technique that utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.
Experimental Protocol: UAE of Pinoresinol Diglucoside from Eucommia ulmoides Leaves [1]
-
Sample Preparation: Fresh leaves of Eucommia ulmoides are dried and powdered.
-
Extraction: The powdered leaves are mixed with 85% ethanol at a solid-to-liquid ratio of 1:4 (g/mL).
-
Ultrasonication: The mixture is subjected to ultrasonic irradiation at 60 °C for 30 minutes.
-
Filtration: The extract is separated from the solid residue by vacuum filtration.
-
Purification (Optional): The crude extract can be further purified using techniques like thin-layer chromatography.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction employs a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide is a commonly used supercritical fluid due to its non-toxic, non-flammable, and environmentally friendly nature. The solvating power of supercritical CO2 can be tuned by modifying the pressure and temperature, and by adding co-solvents like ethanol or methanol to enhance the extraction of more polar compounds like pinoresinol.
Experimental Protocol: General SFE for Phenolic Compounds [6][7][8]
-
Sample Preparation: The plant material is dried and ground to a uniform particle size.
-
Loading: The ground material is packed into the extraction vessel.
-
Extraction: Supercritical CO2, often modified with a co-solvent (e.g., 5-10% ethanol or methanol), is passed through the extraction vessel at a controlled temperature (e.g., 40-60°C) and pressure (e.g., 200-400 bar).
-
Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The extracted pinoresinol is collected from the separator.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and the release of target compounds. This method is characterized by its high speed, efficiency, and reduced solvent consumption.
Experimental Protocol: UMAE for Flavonoids from Eucommia ulmoides Leaves [3][4]
-
Sample Preparation: The leaves are dried and powdered.
-
Extraction: The powdered sample is mixed with 41% ethanol.
-
Microwave & Ultrasound Application: The mixture is subjected to simultaneous microwave irradiation (178 W) and ultrasonication for 26 minutes.
-
Separation: The extract is separated from the solid residue.
Soxhlet Extraction
Soxhlet extraction is a traditional and widely used method for the extraction of compounds from solid materials. It involves continuous washing of the sample with a fresh portion of the refluxing solvent, which allows for a high extraction efficiency, though it is often time-consuming and requires large volumes of solvent.
Experimental Protocol: General Soxhlet Extraction
-
Sample Preparation: The plant material is dried and ground.
-
Loading: The ground material is placed in a thimble made of porous paper.
-
Extraction: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent. The solvent is heated to reflux. The solvent vapor travels up a distillation arm and condenses in a condenser. The condensed solvent drips into the thimble containing the sample, and when the liquid level in the thimble reaches a certain point, it is siphoned back into the flask. This cycle is repeated multiple times.
-
Solvent Evaporation: After extraction, the solvent is evaporated to yield the crude extract.
Enzyme-Assisted Extraction (EAE)
Enzyme-assisted extraction is a green and selective method that uses enzymes to break down the plant cell wall components, such as cellulose, hemicellulose, and pectin, thereby facilitating the release of intracellular compounds. This technique can be used as a standalone method or in combination with other extraction techniques to improve efficiency. For lignans, which are often bound to the plant matrix, enzymes like cellulases and β-glucosidases can be particularly effective.[9]
Biotransformation
Biotransformation offers an alternative approach to extraction by using microorganisms or their enzymes to produce valuable compounds from precursors. In the context of pinoresinol, endophytic fungi isolated from pinoresinol-containing plants have been shown to produce pinoresinol and its glucosides in culture.[5] This method has the potential for sustainable and scalable production, independent of plant harvesting.
Biological Activity and Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell growth. Understanding these mechanisms is crucial for its development as a therapeutic agent.
-
Anti-inflammatory Effects (NF-κB Pathway): this compound has been reported to exhibit strong anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
-
Antioxidant Effects (Nrf2/HO-1 Pathway): Pinoresinol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation by pinoresinol enhances the cellular defense against oxidative stress.
-
Myoblast Proliferation (Akt/mTOR Pathway): Studies have shown that pinoresinol can stimulate the proliferation of myoblasts through the activation of the Akt/mTOR signaling pathway, suggesting its potential in promoting muscle growth and repair.[11][12]
Conclusion
The choice of an extraction method for this compound is a critical decision that depends on the desired yield, purity, processing time, cost, and environmental impact. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Ultrasound-Microwave Assisted Extraction (UMAE) offer significant advantages in terms of efficiency and reduced environmental footprint. Supercritical Fluid Extraction (SFE) provides a green alternative with high selectivity, although the initial investment can be substantial. Traditional Soxhlet extraction , while effective, is often less efficient and more solvent-intensive. For sustainable and potentially large-scale production, biotransformation using microorganisms presents a promising future direction.
This guide provides a foundational understanding of the available techniques for this compound extraction. Researchers and drug development professionals are encouraged to consider the specific requirements of their projects to select the most appropriate method and to further optimize the extraction conditions for achieving the desired outcomes. The elucidation of the biological mechanisms of this compound further underscores its potential as a valuable therapeutic agent, making its efficient extraction a key step in translating its promise from the laboratory to clinical applications.
References
- 1. Extraction, Separation and Content Determination of Pinoresinol Diglucoside in Eucommia Leaves [spkx.net.cn]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-microwave assisted extraction of flavonoid compounds from Eucommia ulmoides leaves and an evaluation of their antioxidant and antibacterial activities | Archives of Biological Sciences [serbiosoc.org.rs]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamopen.com [benthamopen.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway [mdpi.com]
- 12. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (-)-Pinoresinol and Its Glycosides in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its derivatives is critical. This guide provides an objective, data-driven comparison of (-)-pinoresinol and its glycosidic forms, focusing on key parameters relevant to therapeutic development.
This compound, a furofuran lignan found in various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, in nature, it often exists as glycosides, such as pinoresinol diglucoside (PDG) and pinoresinol monoglucoside (PMG).[1][3] The addition of sugar moieties can significantly alter the physicochemical properties and biological activities of the parent aglycone. This comparison guide synthesizes available experimental data to illuminate these differences.
Data Summary: Physicochemical and Pharmacokinetic Properties
The glycosylation of this compound has a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile. While glycosylation can increase aqueous solubility, it may hinder membrane permeability, a crucial factor for bioavailability.
| Property | This compound (PINL) | Pinoresinol Diglucoside (PDG) | Key Findings & References |
| Kinetic Solubility (PBS, pH 7.4) | > 100 µM | > 100 µM | Both are considered soluble, with PDG showing slightly higher solubility.[4][5] |
| Permeability (PAMPA, Peff) | 176.84 × 10–7 cm/s | 0.02 × 10–7 cm/s | PINL has significantly higher permeability than PDG.[4][5] |
| Plasma Protein Binding (Human) | 89.03% | 45.21% | PINL exhibits higher plasma protein binding.[4][5] |
| Metabolic Stability (t1/2, Human Liver Microsomes) | 1509.5 min | 1004.8 min | Both show low metabolic rates, with PINL being more stable.[4][5] |
| Peak Serum Concentration (in mice, after oral admin.) | 61.14 ng/mL (at 0.25 h) | 52.97 ng/mL (at 0.25 h) | Pinoresinol is absorbed faster than its monoglycoside.[6] |
Biological Activity Comparison
The therapeutic potential of this compound and its glycosides has been explored across several domains. The aglycone often exhibits more potent direct activity, while glycosides may serve as prodrugs, releasing the active pinoresinol after metabolic conversion.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties by targeting the NF-κB signaling pathway.[7][8] It can inhibit the activation and nuclear translocation of p65 NF-κB and STAT3, key transcription factors in the inflammatory response.[7][9] This leads to the downregulation of pro-inflammatory genes like IL-1β, TNF-α, and COX-2.[7][10] While data directly comparing the anti-inflammatory potency of pinoresinol and its glycosides is limited, the superior cell permeability of pinoresinol suggests it may have a more immediate and potent effect in vitro.[4] Pinoresinol diglucoside has also been shown to exert anti-inflammatory effects by regulating the NF-κB pathway.[11][12]
Antioxidant Activity
Both this compound and its derivatives exhibit antioxidant properties, which are crucial for their neuroprotective and hepatoprotective effects.[1] The aglycone, 9-hydroxypinoresinol, has been shown to have more powerful antioxidant activity than pinoresinol itself.[1] Similarly, the aglycone of petaslignolide A (9-hydroxypinoresinol) was more effective in preventing kainic acid-induced neurotoxicity than its glycoside precursor.[1] This suggests that the free hydroxyl groups on the aromatic rings are important for radical scavenging activity. Pinoresinol has shown significant hydroxyl and DPPH radical scavenging activities.[13]
Anticancer Activity
Vasorelaxant Effects
In studies on phenylephrine-induced aortic rings, this compound demonstrated more potent vasorelaxant effects than its diglucoside.[4][5][17] However, a combination of pinoresinol and pinoresinol diglucoside showed a significantly better vasorelaxant effect than either component alone, suggesting a synergistic interaction.[4][17]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive intestinal absorption.
-
A filter plate is coated with a solution of lecithin in dodecane.
-
The donor plate is filled with a phosphate buffer solution (pH 7.4) containing the test compound (e.g., pinoresinol or its glycoside).
-
The acceptor plate is filled with the same buffer solution.
-
The filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich".
-
The assembly is incubated at room temperature with gentle shaking.
-
After incubation, the concentrations of the compound in the donor and acceptor wells are determined by UV-Vis spectroscopy or LC-MS.
-
The effective permeability (Peff) is calculated based on the concentration change.[4]
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
A reaction mixture is prepared containing human liver microsomes, NADPH (a cofactor for metabolic enzymes), and a phosphate buffer.
-
The test compound is added to the mixture and incubated at 37°C.
-
Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate of the compound.[4]
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol is prepared.
-
The test compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (around 517-520 nm) using a spectrophotometer.
-
The decrease in absorbance, which corresponds to the scavenging of the DPPH radical, is used to calculate the antioxidant activity. α-tocopherol is often used as a positive control.[18]
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The following diagram illustrates a typical experimental workflow for comparing the bioactivity of this compound and its glycosides.
Caption: Experimental workflow for comparing this compound and its glycosides.
Conclusion
The available evidence suggests that while glycosylation of this compound may improve its solubility, it generally reduces its membrane permeability and, in some cases, its direct biological activity. The aglycone, this compound, appears to be more readily absorbed and exhibits more potent anti-inflammatory and vasorelaxant effects in vitro. However, the glycosides may act as important prodrugs, releasing the active aglycone in vivo. Further head-to-head comparative studies, particularly in in vivo models, are necessary to fully elucidate the therapeutic potential of this compound and its glycosides and to guide the selection of the most promising candidates for drug development.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. [PDF] Pinoresinol : A potential Biological warrior in edible foods | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. comparative-study-on-the-absorption-and-metabolism-of-pinoresinol-and-pinoresinol-4-o-d-glucopyranoside-in-mice - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pinoresinol diglucoside alleviates ischemia/reperfusion‐induced brain injury by modulating neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phytoestrogen (+)-pinoresinol exerts antitumor activity in breast cancer cells with different oestrogen receptor statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Comparative Study on Antineoplastic Effects of Pinoresinol and Lariciresinol on Healthy Cells and Breast Cancer-Derived Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Benchmarking (-)-Pinoresinol's Activity Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Pinoresinol, a lignan found in various plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and hypoglycemic effects. This guide provides a comparative analysis of this compound's inhibitory activity against several key enzymatic and transporter targets, benchmarked against well-established inhibitors. The data presented herein is intended to offer an objective overview to aid in the evaluation of this compound's potential in drug discovery and development.
I. Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and known benchmark inhibitors against α-glucosidase, P-glycoprotein (P-gp), 5-Lipoxygenase (5-LO), 15-Lipoxygenase (15-LO), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS). It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: α-Glucosidase Inhibition
| Compound | IC50 Value | Enzyme Source | Substrate | Reference |
| (+)-Pinoresinol | 34.3 µM | Rat intestinal maltase | Maltose | [1] |
| Pinoresinol-4-O-β-D-glucopyranoside | 48.13 µg/mL | Not specified | Not specified | [2] |
| Acarbose | 9.11 mM | Yeast α-glucosidase | p-nitrophenyl-α-D-glucopyranoside | [3] |
| Acarbose | 11 nM | Not specified | Not specified | [4] |
Table 2: P-glycoprotein (P-gp) Inhibition
| Compound | IC50 Value | Assay Method | Cell Line | Reference |
| (±)-Pinoresinol | 20.9 µM | Verapamil-stimulated ATPase activity antagonism | Not specified | [5] |
| Verapamil | 0.05 µM - 250.5 µM (range) | Rhodamine 123 accumulation | MCF7R | [6][7] |
Table 3: 5-Lipoxygenase (5-LO) and 15-Lipoxygenase (15-LO) Inhibition
| Compound | Target | IC50 Value | Reference |
| This compound | 5-LO | 13.8 µM | |
| This compound | 15-LO | 3.5 µM | |
| Zileuton | 5-LO | 0.3 - 0.5 µM | [8] |
| Nordihydroguaiaretic acid (NDGA) | 15-LO | Potent inhibitor (specific IC50 not provided in general protocols) |
Table 4: Cyclooxygenase-2 (COX-2) Inhibition
| Compound | Effect | Cell Line | Assay Method | Reference |
| Pinoresinol | 62% reduction of PGE2 | Caco-2 | Prostaglandin E2 immunoassay | [6][9] |
| Celecoxib | IC50: 0.05 µM | Not specified (in vitro) | Not specified | [9] |
| Celecoxib | IC50: 4.8 nM | Macrophages | Radioimmunoassay for PGE2 | [10] |
Table 5: Inducible Nitric Oxide Synthase (iNOS) Inhibition
| Compound | Effect | Cell Line | Assay Method | Reference |
| Pinoresinol | Inhibition of NO production | LPS-activated microglia | Griess Assay | [2] |
| L-NIL (N6-(1-Iminoethyl)-lysine) | IC50: 3.3 µM | Mouse iNOS | Not specified | [11][12] |
| L-NAME (NG-nitro-L-arginine methyl ester) | IC50: ~70 µM (freshly dissolved) | Purified brain NOS | Not specified |
II. Experimental Protocols and Methodologies
This section provides an overview of the experimental protocols typically employed to assess the inhibitory activities presented in the tables above.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
-
Principle: The assay typically uses a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). When cleaved by α-glucosidase, pNPG releases p-nitrophenol, which has a yellow color and can be quantified spectrophotometrically. The reduction in the absorbance at 405 nm in the presence of an inhibitor is proportional to its inhibitory activity.
-
General Protocol:
-
Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Pre-incubate the enzyme with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., acarbose) for a defined period.
-
Initiate the reaction by adding the pNPG substrate.
-
After a specific incubation time at a controlled temperature (e.g., 37°C), stop the reaction, often by adding a basic solution like sodium carbonate.
-
Measure the absorbance of the resulting solution at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines if a compound interacts with the P-gp transporter by measuring its effect on the transporter's ATP hydrolysis activity.
-
Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The ATPase activity of P-gp is stimulated by its substrates. Inhibitors can either compete with substrates and reduce this stimulated ATPase activity or, in some cases, directly inhibit the basal ATPase activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured.
-
General Protocol:
-
Use membrane vesicles containing a high concentration of recombinant human P-gp.
-
Incubate the P-gp membranes with the test compound in the presence of Mg-ATP.
-
To measure antagonism, a known P-gp substrate that stimulates ATPase activity (e.g., verapamil) is also included.
-
After incubation, the reaction is stopped, and the amount of liberated inorganic phosphate is quantified using a colorimetric method, such as the malachite green assay.
-
The change in ATPase activity in the presence of the test compound compared to controls is used to determine its effect on P-gp.
-
Lipoxygenase (5-LO and 15-LO) Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of 5-LO or 15-LO, enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators.
-
Principle: Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid or linoleic acid to form hydroperoxides. The inhibitory activity can be determined by measuring the formation of these products.
-
General Protocol (Spectrophotometric):
-
Prepare a solution of the purified lipoxygenase enzyme (e.g., from soybean for 15-LO) in a suitable buffer.
-
Pre-incubate the enzyme with the test compound or a known inhibitor.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
The rate of reaction is determined from the linear portion of the absorbance curve, and the percentage of inhibition is calculated to determine the IC50 value.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.
-
Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The inhibitory activity can be measured by quantifying the production of downstream prostaglandins, such as prostaglandin E2 (PGE2), using methods like Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell-Based Assay Protocol (using Caco-2 cells):
-
Culture Caco-2 cells to confluence.
-
Stimulate the cells with an inflammatory agent like interleukin-1β (IL-1β) to induce COX-2 expression.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., celecoxib).
-
After a suitable incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production to determine the inhibitory activity.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) by iNOS, an enzyme induced during inflammation.
-
Principle: iNOS catalyzes the production of NO from L-arginine. Direct measurement of NO is difficult due to its short half-life. Therefore, the assay typically measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture medium using the Griess reagent.
-
Cell-Based Assay Protocol (using microglia):
-
Culture microglial cells (e.g., primary microglia or a cell line like BV-2).
-
Activate the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) to induce iNOS expression.
-
Treat the activated cells with different concentrations of the test compound (e.g., this compound) or a known iNOS inhibitor (e.g., L-NIL).
-
After 24-48 hours, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified by measuring the absorbance at around 540 nm.
-
The reduction in nitrite concentration in the presence of the inhibitor is used to calculate the percentage of inhibition and the IC50 value.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathway of LPS-induced iNOS expression and NO production, and the inhibitory points of this compound and L-NAME/L-NIL.
Caption: Overview of the COX-2 pathway and the inhibitory actions of this compound and celecoxib.
Caption: Experimental workflow for the iNOS inhibition assay using the Griess reagent.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Identification and isolation of the cyclooxygenase-2 inhibitory principle in Isatis tinctoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
Safety Operating Guide
Personal protective equipment for handling (-)-Pinoresinol
Essential Safety and Handling Guide for (-)-Pinoresinol
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.[1]
| Protection Type | Required Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Gloves & Protective Clothing | Handle with chemical-impermeable gloves that have been inspected before use. Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | Full-Face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
| General Hygiene | Hand Washing | Wash and dry hands thoroughly after handling.[1] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in all areas where this compound is handled and stored.[1]
-
Use in a well-ventilated place, preferably a chemical fume hood.[1]
Handling Procedures:
-
Avoid Dust Formation: Handle the compound in a way that minimizes the generation of dust and aerosols.[1]
-
Prevent Contact: Avoid direct contact with skin and eyes.[1]
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Personal Equipment: Always wear the appropriate personal protective equipment as detailed in the table above.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
For long-term storage of solutions, aliquot into tightly sealed vials and store at -20°C for up to two weeks or -80°C for up to six months, protecting from light.[2][3]
Emergency and Disposal Plan
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation in the spill area.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
-
Wear appropriate PPE, including chemical-impermeable gloves.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of according to appropriate laws and regulations.[1]
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
-
Chemical Disposal: Dispose of this compound in accordance with all local, state, and federal regulations. The material should be collected in suitable and closed containers for disposal.[1]
-
Contaminated Material: Any materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
Visual Workflow: Accidental Spill Response
The following diagram outlines the procedural flow for a safe and effective response to an accidental spill of this compound.
Caption: Workflow for handling an accidental spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
